molecular formula C27H46O5 B15561754 Trihydroxycholestanoic acid-d5

Trihydroxycholestanoic acid-d5

Cat. No.: B15561754
M. Wt: 455.7 g/mol
InChI Key: CNWPIIOQKZNXBB-OZOMSTKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trihydroxycholestanoic acid-d5 is a useful research compound. Its molecular formula is C27H46O5 and its molecular weight is 455.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H46O5

Molecular Weight

455.7 g/mol

IUPAC Name

(6R)-3,3-dideuterio-2-(trideuteriomethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,7D2

InChI Key

CNWPIIOQKZNXBB-OZOMSTKCSA-N

Origin of Product

United States

Foundational & Exploratory

Trihydroxycholestanoic Acid-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Deuterated Intermediate in Bile Acid Metabolism for Use in Mass Spectrometry-Based Research and Clinical Diagnostics

Abstract

(3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic acid-d5 (Trihydroxycholestanoic acid-d5 or THCA-d5) is the deuterated form of Trihydroxycholestanoic acid (THCA), a crucial intermediate in the biosynthesis of cholic acid, one of the primary bile acids. Its stability and mass shift make it an ideal internal standard for quantitative analysis of its non-deuterated counterpart using mass spectrometry. This is particularly significant in the study and diagnosis of peroxisomal biogenesis disorders, such as Zellweger syndrome, where elevated levels of THCA are a key biomarker. This technical guide provides a comprehensive overview of THCA-d5, including its physicochemical properties, its role in the bile acid synthesis pathway, a detailed experimental protocol for its use in LC-MS/MS analysis, and a summary of its application in clinical research.

Introduction

Trihydroxycholestanoic acid (THCA) is a C27 bile acid precursor synthesized from cholesterol in the liver. It is a key intermediate in the "classic" or "neutral" pathway of bile acid synthesis. The final steps of this pathway, which involve the oxidative cleavage of the side chain of C27-5β-cholestanoic acids to form the C24 primary bile acids (cholic acid and chenodeoxycholic acid), occur in the peroxisomes. Inborn errors in peroxisome biogenesis or function, such as Zellweger spectrum disorder, lead to an accumulation of THCA in biological fluids.

The quantification of THCA is therefore a critical diagnostic marker for these disorders. Stable isotope-labeled internal standards are essential for accurate and precise quantification by mass spectrometry. This compound (THCA-d5) serves this purpose, allowing for correction of matrix effects and variations in sample processing and instrument response.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and mass spectrometric properties of Trihydroxycholestanoic acid and its deuterated analog are presented below. This data is essential for the development and validation of quantitative analytical methods.

PropertyTrihydroxycholestanoic acid (THCA)This compound (THCA-d5)
Synonyms (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic acid, Coprocholic acid(3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic acid-d5
Molecular Formula C₂₇H₄₆O₅C₂₇H₄₁D₅O₅
Molecular Weight 450.65 g/mol [1]~455.7 g/mol
Exact Mass 450.334525 u~455.3659 u
Precursor Ion (m/z) [M-H]⁻ 449.3454.3
Example Product Ion(s) for MRM Dependent on instrument and conditionsDependent on instrument and conditions

Biological Role and Signaling Pathways

THCA is a central molecule in the classic bile acid synthesis pathway, which is responsible for the majority of bile acid production. This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). The conversion of cholesterol to cholic acid involves a series of enzymatic reactions in the endoplasmic reticulum, cytosol, mitochondria, and peroxisomes.

Below is a diagram illustrating the key steps in the classic bile acid biosynthesis pathway, highlighting the position of Trihydroxycholestanoic acid.

BileAcidSynthesis Cholesterol Cholesterol seven_alpha_HC 7α-hydroxycholesterol Cholesterol->seven_alpha_HC CYP7A1 (ER) seven_alpha_H4C 7α-hydroxy-4-cholesten-3-one seven_alpha_HC->seven_alpha_H4C HSD3B7 C27_Bile_Intermediates C27 Bile Intermediates seven_alpha_H4C->C27_Bile_Intermediates Multiple Steps THCA 3α,7α,12α-Trihydroxy-5β- cholestanoic acid (THCA) C27_Bile_Intermediates->THCA CYP27A1 (Mitochondria) CholicAcid Cholic Acid THCA->CholicAcid Peroxisomal β-oxidation

Caption: Classic pathway of bile acid biosynthesis highlighting the formation of THCA.

In peroxisomal disorders, the final step of β-oxidation is impaired, leading to an accumulation of THCA. This accumulation is believed to contribute to the liver disease seen in these patients.

Experimental Protocols

Synthesis of Deuterated Trihydroxycholestanoic Acid (General Approach)

One possible strategy involves the reduction of a suitable keto-precursor of THCA with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium (B1214612) at specific positions. Alternatively, deuterated starting materials can be carried through a synthetic route. For example, the synthesis of 25R- and 25S-diastereoisomers of 3α,7α-dihydroxy-5β-cholestan-26-oic acid from 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid has been described, and such a route could potentially be adapted for deuterium labeling.[2]

Quantitative Analysis of Trihydroxycholestanoic Acid in Serum by LC-MS/MS

This protocol provides a general framework for the analysis of THCA in serum using a deuterated internal standard like THCA-d5. Method optimization and validation are essential for any specific application.

4.2.1. Materials and Reagents

  • Trihydroxycholestanoic acid analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Serum samples, calibrators, and quality controls

4.2.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum, calibrator, or QC sample in a microcentrifuge tube, add a known amount of THCA-d5 internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used for bile acid analysis.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid

  • Gradient: A gradient elution is typically used to separate the bile acids. An example gradient could be:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50 °C

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Ion Source Parameters:

    • Spray Voltage: ~3000-4000 V

    • Vaporizer Temperature: ~350 °C

    • Ion Transfer Tube Temperature: ~300 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • THCA: Monitor the transition from the precursor ion [M-H]⁻ (m/z 449.3) to a specific product ion.

    • THCA-d5: Monitor the transition from the precursor ion [M-H]⁻ (m/z 454.3) to a corresponding product ion.

The following diagram illustrates a typical experimental workflow for the quantitative analysis of THCA.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Serum Serum Sample Add_IS Add THCA-d5 Internal Standard Serum->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantification Quantification (Peak Area Ratios) LC_MS->Quantification Results Results (Concentration) Quantification->Results

References

An In-depth Technical Guide to Trihydroxycholestanoic Acid and its Deuterated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, a key intermediate in bile acid biosynthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, biological significance, and analytical considerations. While this guide focuses on the native compound, it also addresses the importance and analytical implications of its deuterated form, Trihydroxycholestanoic acid-d5, which is commonly used as an internal standard in quantitative mass spectrometry-based assays.

Chemical Structure and Properties

1.1. 3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid

3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid, also known as trihydroxycoprostanoic acid, is a C27 steroid acid. Its chemical structure is characterized by a cholestane (B1235564) backbone with hydroxyl groups at the 3α, 7α, and 12α positions and a carboxylic acid group on the side chain at position 26.

1.2. This compound: A Note on Deuteration

This compound is a stable isotope-labeled version of the native compound, containing five deuterium (B1214612) atoms. While the precise locations of the deuterium atoms are not consistently reported across all commercial suppliers and literature, they are typically introduced at positions that are not readily exchangeable with hydrogen atoms in a protic solvent. This ensures the stability of the label during sample preparation and analysis. The introduction of five deuterium atoms results in a mass shift of +5 Da compared to the unlabeled analogue, which is crucial for its use as an internal standard in mass spectrometry.

Property3α,7α,12α-trihydroxy-5β-cholestan-26-oic AcidThis compound
Chemical Formula C₂₇H₄₆O₅[1][2]C₂₇H₄₁D₅O₅
Molecular Weight 450.65 g/mol [1][2]Approx. 455.7 g/mol
CAS Number 547-98-8[1][2]Not available
Synonyms Trihydroxycoprostanoic acid, Coprocholic acid[1][2]Trihydroxycoprostanoic acid-d5

Biological Significance

3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid is a critical intermediate in the primary bile acid synthesis pathway, which occurs in the liver. This pathway is responsible for the conversion of cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid.

Role in Bile Acid Synthesis

The synthesis of primary bile acids is a multi-step enzymatic process. 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid is a precursor to cholic acid. Disruptions in this pathway can lead to the accumulation of intermediate bile acids and are associated with certain metabolic disorders.

Clinical Relevance: Zellweger Syndrome

Elevated levels of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid in plasma and urine are a key diagnostic marker for Zellweger syndrome. This rare, inherited disorder is characterized by the absence or reduction of functional peroxisomes, which are essential for the final steps of bile acid synthesis.

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid in biological matrices is typically performed using LC-MS/MS. The use of a deuterated internal standard like this compound is essential for accurate and precise quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

Sample Preparation:

  • Protein Precipitation: Biological samples (e.g., plasma, serum) are treated with a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the bile acids is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

LC-MS/MS Parameters (General):

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate the bile acid from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to a specific product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid449.3Varies depending on fragmentation
This compound454.3Varies depending on fragmentation

Signaling Pathway

The following diagram illustrates the classical pathway of bile acid synthesis, highlighting the position of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid as an intermediate in the formation of cholic acid.

BileAcidSynthesis Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-Hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol CYP7A1 SevenAlphaHydroxy4cholesten3one 7α-Hydroxy-4-cholesten-3-one SevenAlphaHydroxycholesterol->SevenAlphaHydroxy4cholesten3one FiveBetaCholestane3alpha7alphaDiol 5β-Cholestane-3α,7α-diol SevenAlphaHydroxy4cholesten3one->FiveBetaCholestane3alpha7alphaDiol FiveBetaCholestane3alpha7alpha12alphaTriol 5β-Cholestane-3α,7α,12α-triol FiveBetaCholestane3alpha7alphaDiol->FiveBetaCholestane3alpha7alpha12alphaTriol CYP8B1 THCA 3α,7α,12α-Trihydroxy-5β- cholestan-26-oic Acid FiveBetaCholestane3alpha7alpha12alphaTriol->THCA CYP27A1 CholicAcid Cholic Acid THCA->CholicAcid Peroxisomal β-oxidation

Caption: Classical pathway of cholic acid synthesis.

Experimental Workflow

The following diagram outlines a typical workflow for the quantitative analysis of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid in a biological sample using a deuterated internal standard.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Quant Quantification using Internal Standard MS->Quant Result Concentration of Trihydroxycholestanoic Acid Quant->Result

Caption: Workflow for quantitative analysis.

References

An In-Depth Technical Guide to the Synthesis and Labeling of Trihydroxycholestanoic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3α,7α,12α-trihydroxy-5β-cholestanoic acid-d5 (THCA-d5), a valuable internal standard for mass spectrometry-based quantification in biomedical and pharmaceutical research. Given the absence of a published, direct synthesis for THCA-d5, this document outlines a feasible, multi-step approach based on established organic chemistry principles and analogous reactions reported in the scientific literature. The guide includes detailed, albeit theoretical, experimental protocols, expected quantitative data, and visualizations of the relevant biological pathway and synthetic workflow.

Introduction

(3α,7α,12α)-Trihydroxy-5β-cholestan-26-oic acid (THCA) is a C27 bile acid intermediate in the biosynthesis of cholic acid from cholesterol.[1][2] In healthy individuals, THCA is efficiently converted to cholic acid in the peroxisomes.[3] However, in certain peroxisomal biogenesis disorders, such as Zellweger syndrome, this conversion is impaired, leading to the accumulation of THCA in plasma and tissues.[4][5][6][7][8] The quantification of THCA is therefore crucial for the diagnosis and monitoring of these diseases.

Stable isotope-labeled internal standards are essential for accurate quantification by mass spectrometry.[9][10][11] THCA-d5, with five deuterium (B1214612) atoms, provides a significant mass shift from the endogenous analyte, minimizing isotopic interference and enhancing analytical accuracy. This guide details a proposed synthetic pathway to obtain THCA-d5, starting from the readily available C24 bile acid, cholic acid.

Proposed Synthetic Pathway for Trihydroxycholestanoic Acid-d5

The proposed synthesis of THCA-d5 involves a two-stage process:

  • Synthesis of the Trihydroxycholestanoic Acid (THCA) Backbone: This stage focuses on the elongation of the C24 side chain of cholic acid to the C27 cholestanoic acid side chain. This can be achieved through a Wittig reaction or a Grignard-based approach.

  • Deuterium Labeling: Deuterium atoms are incorporated into the THCA molecule. A practical approach is the use of a deuterated Grignard reagent during the side-chain elongation to introduce three deuterium atoms (d3). Further deuteration to achieve d5 could be explored through base-catalyzed exchange on the steroid nucleus.

The overall proposed synthetic workflow is depicted in the following diagram:

G cluster_synthesis Proposed Synthesis of THCA-d5 Cholic Acid Cholic Acid Methyl Cholanoate Methyl Cholanoate Cholic Acid->Methyl Cholanoate Esterification Protected Methyl Cholanoate Protected Methyl Cholanoate Methyl Cholanoate->Protected Methyl Cholanoate Protection of Hydroxyls Cholanal Cholanal Protected Methyl Cholanoate->Cholanal Reduction to Aldehyde Deuterated Secondary Alcohol Deuterated Secondary Alcohol Cholanal->Deuterated Secondary Alcohol Grignard Reaction Deuterated Grignard Reagent Deuterated Grignard Reagent Deuterated Grignard Reagent->Deuterated Secondary Alcohol Deuterated Ketone Deuterated Ketone Deuterated Secondary Alcohol->Deuterated Ketone Oxidation THCA-d3 Ester THCA-d3 Ester Deuterated Ketone->THCA-d3 Ester Side-chain extension & Carboxylation THCA-d3 THCA-d3 THCA-d3 Ester->THCA-d3 Hydrolysis THCA-d5 THCA-d5 THCA-d3->THCA-d5 Further Deuteration (optional)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are hypothetical and based on established chemical transformations of steroids and bile acids. Optimization of reaction conditions would be necessary.

Synthesis of the THCA Backbone and d3-Labeling

Step 1: Esterification of Cholic Acid

  • Objective: To protect the carboxylic acid group of cholic acid as a methyl ester.

  • Procedure:

    • Suspend cholic acid (1 eq.) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield methyl cholanoate.

Step 2: Protection of Hydroxyl Groups

  • Objective: To protect the 3α, 7α, and 12α hydroxyl groups to prevent interference in subsequent reactions. Acetyl or silyl (B83357) protecting groups can be used.

  • Procedure (Acetylation):

    • Dissolve methyl cholanoate (1 eq.) in pyridine.

    • Add acetic anhydride (B1165640) (excess) dropwise at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the triacetylated methyl cholanoate.

Step 3: Reduction to the Aldehyde (Cholanal)

  • Objective: To reduce the methyl ester to the corresponding aldehyde.

  • Procedure:

    • Dissolve the protected methyl cholanoate (1 eq.) in anhydrous toluene (B28343) or dichloromethane.

    • Cool the solution to -78 °C under an inert atmosphere.

    • Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq.) dropwise.

    • Stir at -78 °C for 1-2 hours.

    • Quench the reaction with methanol, followed by the addition of a saturated solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry, and concentrate to yield the protected cholanal.

Step 4: Grignard Reaction with Deuterated Reagent

  • Objective: To introduce a deuterated isopropyl group to the aldehyde.

  • Procedure:

    • Prepare the deuterated Grignard reagent by reacting 2-bromopropane-d7 (B113470) with magnesium turnings in anhydrous THF.

    • Dissolve the protected cholanal (1 eq.) in anhydrous THF and cool to 0 °C.

    • Add the prepared Grignard reagent dropwise.

    • Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract with diethyl ether, wash with brine, dry, and concentrate.

    • Purify by column chromatography to yield the deuterated secondary alcohol.

Step 5: Oxidation to the Ketone

  • Objective: To oxidize the newly formed secondary alcohol to a ketone.

  • Procedure:

    • Dissolve the deuterated secondary alcohol (1 eq.) in dichloromethane.

    • Add pyridinium (B92312) chlorochromate (PCC) or use Swern oxidation conditions.

    • Stir at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of silica (B1680970) gel, eluting with diethyl ether.

    • Concentrate the filtrate to obtain the deuterated ketone.

Step 6: Side-Chain Extension and Carboxylation

  • Objective: To add the final carbon atom and form the carboxylic acid side chain. This can be achieved via a Wittig reaction followed by oxidation, or by carboxylation of a suitable intermediate.

  • Procedure (via Wittig Reaction):

    • Perform a Wittig reaction on the deuterated ketone with a suitable phosphonium (B103445) ylide (e.g., (methoxycarbonylmethylene)triphenylphosphorane) to introduce the ester group.

    • Hydrolyze the resulting ester to the carboxylic acid.

Step 7: Deprotection

  • Objective: To remove the protecting groups from the hydroxyl functions.

  • Procedure (for Acetyl Groups):

    • Dissolve the protected THCA-d3 in methanol.

    • Add a solution of potassium carbonate in water.

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography or recrystallization to obtain THCA-d3.

Further Deuteration to THCA-d5 (Proposed)

To achieve a d5-labeled standard, two additional deuterium atoms can be introduced. A potential strategy involves a base-catalyzed H/D exchange at the C4 position of a 3-keto intermediate, followed by stereoselective reduction. This would require modification of the synthetic route to include a 3-oxo-4-ene intermediate.

Quantitative Data (Expected)

The following table summarizes the expected, though not experimentally verified, quantitative data for the synthesis of THCA-d3.

StepProductExpected Yield (%)Expected Isotopic Purity (%)
1Methyl Cholanoate>95N/A
2Protected Methyl Cholanoate>90N/A
3Cholanal70-80N/A
4Deuterated Secondary Alcohol60-70>98 (for d7-isopropyl)
5Deuterated Ketone>90>98
6THCA-d3 Ester50-60>98
7THCA-d3>85>98

Analytical Characterization

The final product, THCA-d5, should be thoroughly characterized to confirm its structure and isotopic enrichment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the number of incorporated deuterium atoms. The molecular ion peak of THCA-d5 is expected to be at m/z 455.36, a 5-unit shift from the unlabeled THCA (m/z 450.33). The isotopic distribution pattern will confirm the enrichment level.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the positions where deuterium has been incorporated.

    • ¹³C NMR: The carbon signals at the sites of deuteration will show a characteristic triplet multiplicity (due to C-D coupling) and an upfield shift compared to the unlabeled compound.

    • ²H NMR: The deuterium NMR will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.

Biological Pathway of Trihydroxycholestanoic Acid

THCA is a key intermediate in the classical (or neutral) pathway of bile acid synthesis. This pathway is responsible for the majority of bile acid production in humans. The conversion of THCA to cholic acid is a critical step that occurs in the peroxisomes.

G cluster_pathway Bile Acid Biosynthesis Pathway Cholesterol Cholesterol 7a-Hydroxycholesterol 7a-Hydroxycholesterol Cholesterol->7a-Hydroxycholesterol CYP7A1 7a-Hydroxy-4-cholesten-3-one 7a-Hydroxy-4-cholesten-3-one 7a-Hydroxycholesterol->7a-Hydroxy-4-cholesten-3-one HSD3B7 THCA 3a,7a,12a-Trihydroxy-5b-cholestanoic acid (THCA) 7a-Hydroxy-4-cholesten-3-one->THCA Multiple Steps Cholic Acid Cholic Acid THCA->Cholic Acid Peroxisomal beta-oxidation Taurocholic/Glycocholic Acid Taurocholic/Glycocholic Acid Cholic Acid->Taurocholic/Glycocholic Acid Conjugation Zellweger_Syndrome Peroxisomal beta-oxidation (Blocked in Zellweger Syndrome) Zellweger_Syndrome->THCA

Caption: Role of THCA in the Bile Acid Biosynthesis Pathway.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and labeling of this compound. The proposed multi-step synthesis, starting from cholic acid and utilizing a deuterated Grignard reagent, offers a plausible route to this important analytical standard. While the described protocols require experimental validation and optimization, they are grounded in well-established synthetic methodologies for steroids and bile acids. The successful synthesis of THCA-d5 will undoubtedly facilitate more accurate and reliable quantification of this key bile acid intermediate in clinical and research settings, particularly in the study of peroxisomal disorders.

References

Navigating the Complex Landscape of Bile Acid Metabolism: A Technical Guide to Trihydroxycholestanoic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information for researchers and drug development professionals working with bile acids, specifically focusing on the deuterated internal standard, 3α,7α,12α-Trihydroxy-5β-cholestanoic acid-d5 (THCA-d5). This document outlines supplier information, pricing considerations, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of its central role in the bile acid synthesis pathway.

Sourcing and Procurement of Trihydroxycholestanoic Acid-d5

The primary and most consistently cited supplier for high-purity 3α,7α,12α-Trihydroxy-5β-cholestanoic acid-d5 is Avanti Polar Lipids . For researchers outside of the United States, this product is exclusively distributed by Merck KGaA, Darmstadt, Germany (operating as MilliporeSigma in the U.S. and Canada).

Due to the specialized nature of this stable isotope-labeled standard, pricing is typically not listed publicly. Researchers are required to request a quote directly from the supplier. This ensures that the most current pricing and availability are provided.

Table 1: Supplier and Product Information for this compound

SupplierProduct NameCatalog NumberCAS NumberPurityAvailability
Avanti Polar Lipids3α,7α,12α-trihydroxy-5β-cholestanoic acid-d5A80370 (formerly 700370)2936622-49-8>98%In Stock (Quote Required)

The Role of Trihydroxycholestanoic Acid in Bile Acid Synthesis

3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) is a crucial C27 bile acid intermediate in the synthesis of the primary bile acid, cholic acid. The conversion of THCA to cholic acid involves the shortening of the side chain, a process that occurs within the peroxisomes.

In certain metabolic disorders, particularly Zellweger spectrum disorders (ZSDs), there is a defect in peroxisome biogenesis. This impairment leads to the accumulation of C27 bile acid intermediates, including THCA, in biological fluids such as plasma and urine.[1][2][3] The quantification of THCA is therefore a critical diagnostic marker for these conditions.[4]

The following diagram illustrates the classical (neutral) pathway of primary bile acid synthesis, highlighting the position of THCA.

Bile_Acid_Synthesis Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting step) Cholesterol->CYP7A1 Hydroxylation Hydroxycholesterol 7α-hydroxycholesterol CYP7A1->Hydroxycholesterol HSD3B7 HSD3B7 Hydroxycholesterol->HSD3B7 Oxocholestenol 7α-hydroxy-4-cholesten-3-one HSD3B7->Oxocholestenol AKR1D1 AKR1D1 Oxocholestenol->AKR1D1 Dihydroxycholestane 5β-cholestane-3α,7α-diol AKR1D1->Dihydroxycholestane CYP27A1 CYP27A1 Dihydroxycholestane->CYP27A1 Side-chain hydroxylation THCA 3α,7α,12α-trihydroxy-5β- cholestanoic acid (THCA) CYP27A1->THCA Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation THCA->Peroxisomal_Beta_Oxidation Side-chain shortening Cholic_Acid Cholic Acid Peroxisomal_Beta_Oxidation->Cholic_Acid

Caption: Classical pathway of cholic acid synthesis.

Experimental Protocol: Quantification of Trihydroxycholestanoic Acid in Human Serum by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is essential for the accurate and precise quantification of endogenous THCA in biological matrices.[5] The internal standard compensates for variations in sample preparation and matrix effects during mass spectrometric analysis. What follows is a representative experimental protocol.

Materials and Reagents
  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human serum samples

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

Sample Preparation
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human serum.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to each serum sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Table 2: Illustrative LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30-95% B over 10 minutes, followed by a wash and re-equilibration
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (THCA)To be optimized, e.g., m/z 451.3 -> 451.3
MRM Transition (THCA-d5)To be optimized, e.g., m/z 456.3 -> 456.3
Dwell Time100 ms
Collision EnergyTo be optimized for the specific instrument
Cone VoltageTo be optimized for the specific instrument

Note: Specific MRM transitions, collision energies, and cone voltages must be optimized for the particular mass spectrometer being used.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample 1. Serum Aliquot (100 µL) Spike_IS 2. Spike with THCA-d5 Serum_Sample->Spike_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge1 4. Vortex & Centrifuge Protein_Precipitation->Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant Centrifuge1->Transfer_Supernatant Evaporate 6. Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 8. Final Centrifugation Reconstitute->Centrifuge2 Transfer_Vial 9. Transfer to Vial Centrifuge2->Transfer_Vial LC_Separation 10. LC Separation (C18 Column) Transfer_Vial->LC_Separation MS_Detection 11. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 12. Quantification (Ratio of THCA/THCA-d5) MS_Detection->Quantification

Caption: LC-MS/MS quantification workflow.

Conclusion

The accurate quantification of 3α,7α,12α-trihydroxy-5β-cholestanoic acid is vital for the diagnosis and monitoring of Zellweger spectrum disorders and for research into bile acid metabolism. The use of the stable isotope-labeled internal standard, this compound, sourced from a reputable supplier like Avanti Polar Lipids, is paramount for achieving reliable and reproducible results. The detailed experimental protocol provided herein offers a robust framework for researchers to develop and validate their own LC-MS/MS methods for the analysis of this critical biomarker. The visualization of the bile acid synthesis pathway further contextualizes the importance of THCA in health and disease, providing a comprehensive resource for professionals in the field.

References

Trihydroxycholestanoic Acid-d5 in Zellweger Syndrome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zellweger spectrum disorders (ZSDs) are a group of rare, inherited metabolic conditions characterized by the absence or malfunction of peroxisomes, essential organelles for various metabolic processes.[1] A key biochemical abnormality in ZSDs is the impaired synthesis of primary bile acids, specifically cholic acid. This leads to the accumulation of toxic intermediate bile acid precursors, most notably (3α,7α,12α)-trihydroxy-5β-cholestan-26-oic acid (THCA).[2][3] The buildup of THCA is a critical diagnostic marker and a therapeutic target in the management of ZSDs.[3]

This technical guide provides an in-depth overview of the role of deuterated trihydroxycholestanoic acid (THCA-d5) in Zellweger syndrome research. Stable isotope-labeled internal standards, such as THCA-d5, are indispensable for the accurate quantification of endogenous THCA levels in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This precise measurement is crucial for diagnosing ZSDs, monitoring disease progression, and evaluating the efficacy of therapeutic interventions like cholic acid replacement therapy.

The Role of THCA in Zellweger Syndrome

In a healthy individual, the synthesis of cholic acid from cholesterol involves a series of enzymatic reactions that occur in various cellular compartments, including the peroxisome. The final step in this pathway is the peroxisomal β-oxidation of THCA to cholic acid.[1][4] In patients with Zellweger syndrome, the absence of functional peroxisomes disrupts this final step, leading to a significant accumulation of THCA in plasma, urine, and tissues.[5][6]

Elevated levels of THCA are a hallmark of ZSDs and contribute to the liver disease (hepatopathy) often observed in these patients.[2] Therefore, the quantitative analysis of THCA is a primary diagnostic tool for ZSDs. Furthermore, therapeutic strategies, such as oral administration of cholic acid, aim to suppress the endogenous production of THCA through feedback inhibition of the bile acid synthesis pathway.[3] Monitoring the levels of THCA in patients undergoing treatment is essential to assess the therapeutic response.

Quantitative Analysis of THCA using THCA-d5 and LC-MS/MS

The gold standard for the quantification of THCA in biological samples is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and accuracy. The use of a deuterated internal standard, such as THCA-d5, is critical to correct for variations in sample preparation and instrument response, ensuring reliable and reproducible results.

Experimental Protocol: Quantification of THCA in Human Serum

This protocol outlines a method for the quantitative analysis of THCA in human serum using THCA-d5 as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum in a microcentrifuge tube, add 20 µL of a working solution of THCA-d5 in methanol (B129727) (concentration to be optimized based on expected endogenous levels).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of bile acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/methanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient: A gradient elution should be optimized to achieve good separation of THCA from other bile acids and matrix components. A typical gradient might start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for bile acid analysis.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both THCA and THCA-d5.

      • THCA: The precursor ion (m/z) for THCA is typically 451.3, and a characteristic product ion is monitored.

      • THCA-d5: The precursor ion will be shifted by the number of deuterium (B1214612) atoms (e.g., 456.3 for d5). The product ion will also be monitored. The specific mass transitions should be optimized by infusing pure standards. Based on available literature for a similar deuterated standard ([2H3]THCA), the transition for the parent ion could be m/z 452.2 > 452.2.

    • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

3. Data Analysis and Quantification

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of THCA and a fixed concentration of THCA-d5.

  • The peak area ratio of the analyte (THCA) to the internal standard (THCA-d5) is plotted against the concentration of the analyte.

  • The concentration of THCA in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize key quantitative data related to THCA in Zellweger syndrome.

Table 1: Serum THCA Levels in Zellweger Syndrome Patients and Controls

Patient GroupSerum THCA Concentration (µmol/L)Reference
Zellweger Syndrome (Severe)50 - 130[7]
Zellweger Syndrome (Less Severe)~10[7]
Healthy ControlsUndetectable to very low levels[7]

Table 2: LC-MS/MS Parameters for THCA Analysis

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase
Mobile PhaseWater/Acetonitrile/Methanol with 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Negative
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (THCA)m/z 451.3
Precursor Ion (THCA-d5)m/z 456.3 (example)

Synthesis of Trihydroxycholestanoic Acid-d5

  • Catalytic Deuteration: Using deuterium gas (D2) and a metal catalyst to reduce a double bond in a precursor molecule.

  • Deuteride (B1239839) Reduction: Employing a deuterated reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4), to reduce a ketone or aldehyde group.

  • Acid or Base-Catalyzed Exchange: Exchanging protons for deuterons at specific positions in the molecule using deuterated acids or bases.

The synthesis of deuterated bile acids often involves multi-step procedures starting from commercially available bile acid precursors. The position and number of deuterium atoms are carefully controlled to ensure the stability of the label and to avoid isotopic effects that could alter the chemical behavior of the internal standard.

Visualizations

Bile Acid Synthesis Pathway and its Disruption in Zellweger Syndrome

Bile_Acid_Synthesis cluster_peroxisome Peroxisomal Process Cholesterol Cholesterol Intermediate1 7α-hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 (Rate-limiting step) Intermediate2 ... Intermediate1->Intermediate2 Multiple Enzymatic Steps THCA Trihydroxycholestanoic Acid (THCA) Intermediate2->THCA Cholic_Acid Cholic Acid THCA->Cholic_Acid Peroxisomal β-oxidation Peroxisome Peroxisome Zellweger Zellweger Syndrome (Peroxisomal Defect) Zellweger->THCA Accumulation THCA Accumulation Zellweger->Accumulation THCA_Quantification_Workflow Start Serum Sample Collection Spike Spike with THCA-d5 Internal Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data Result THCA Concentration Data->Result

References

An In-Depth Technical Guide on the In Vivo Metabolic Fate of Trihydroxycholestanoic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid-d5 (THCA-d5), a deuterated isotopologue of a key intermediate in bile acid synthesis. Given the metabolic inertness of the deuterium (B1214612) label, the metabolic pathway of THCA-d5 is considered identical to that of its non-deuterated counterpart, THCA. This document details the metabolic conversion of THCA, presents quantitative data from in vivo studies, outlines experimental protocols, and provides visual diagrams of the metabolic pathway and experimental workflows.

Introduction

(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (THCA) is a C27 bile acid precursor that undergoes peroxisomal β-oxidation to form cholic acid, a primary bile acid. The study of its metabolism is crucial for understanding bile acid biosynthesis and diagnosing certain inborn errors of metabolism, such as Zellweger syndrome and α-methylacyl-CoA racemase deficiency, where the conversion of THCA is impaired.[1][2] The use of deuterium-labeled THCA (THCA-d5) allows for tracer studies to quantify its metabolic conversion to cholic acid in vivo using mass spectrometry-based methods.

Metabolic Pathway of Trihydroxycholestanoic Acid

The primary metabolic fate of THCA in vivo is its conversion to cholic acid through a single cycle of β-oxidation that occurs within the peroxisomes of hepatocytes.[1][3] This process involves the shortening of the C27 steroid side chain to a C24 chain.

The key metabolic step is the oxidative cleavage of the side chain. While the complete enzymatic cascade in humans is complex and involves multiple enzymes, the overall conversion is a critical step in the bile acid synthesis pathway. In certain metabolic disorders, this conversion is blocked, leading to an accumulation of THCA and other C27 bile acid intermediates in plasma and bile.[2][4]

Metabolic_Pathway cluster_peroxisome Hepatocyte Peroxisome THCA (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (THCA) BetaOxidation Peroxisomal β-oxidation (Side chain cleavage) THCA->BetaOxidation Multiple enzymatic steps CholicAcid Cholic Acid BetaOxidation->CholicAcid

Caption: Metabolic conversion of THCA to Cholic Acid in the peroxisome.

Quantitative Data from In Vivo Studies

Several in vivo studies in humans have quantified the conversion of THCA to cholic acid. These studies typically involve the administration of labeled THCA and subsequent analysis of bile or plasma samples.

Study SubjectLabeled Compound AdministeredRoute of Administration% Conversion to Cholic AcidTime FrameReference
Bile fistula patients (n=3)(25-R)- and (25-S)-[³H]THCAIntravenous84% to 97%Not specified[5]
Normal subjects (n=2)[³H]THCAIntravenous~81.6% and ~91.0%5 days[6]
Infant with Zellweger syndrome[³H]THCAIntravenous7%Not specified[1]
Infant with cholestasis[³H]THCAIntravenousSmall amount (defect was incomplete)Not specified[4]

Note: The conversion efficiency is significantly reduced in patients with peroxisomal disorders, highlighting the critical role of peroxisomes in this metabolic step.

Experimental Protocols

The following sections describe a generalized experimental protocol for studying the in vivo metabolism of THCA based on methodologies reported in the literature.

  • Labeled Compound: (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid-d5 (THCA-d5) or a radiolabeled version such as [³H]THCA.

  • Internal Standards: Deuterated cholic acid (e.g., cholic acid-d4) for mass spectrometry-based quantification.

  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and enrichment.

  • Subject Recruitment: Human subjects (healthy volunteers or patients with specific metabolic conditions) are recruited following ethical guidelines and informed consent. Animal models such as bile fistula rats can also be used.

  • Compound Administration: A precisely weighed amount of the labeled THCA is dissolved in a suitable vehicle (e.g., sterile saline with a solubilizing agent) and administered intravenously to ensure complete and rapid entry into the circulation.[6]

  • Bile: In subjects with a bile fistula or T-tube, bile is collected at timed intervals over several days to capture the excretion of the labeled metabolites.[5][6]

  • Plasma: Blood samples are collected at various time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[2]

  • Hydrolysis: For analysis of total bile acids, conjugated bile acids in bile or plasma may be hydrolyzed enzymatically or chemically to their unconjugated forms.

  • Extraction: Bile acids are extracted from the biological matrix. This often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.

  • Derivatization (for GC-MS): If gas chromatography-mass spectrometry (GC-MS) is used, the bile acids are derivatized (e.g., methylation followed by silylation) to increase their volatility.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[2]

    • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the different bile acids.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions specific to the labeled THCA and its metabolites (e.g., labeled cholic acid).

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_analytical Analytical Phase Admin Administer Labeled THCA-d5 (Intravenous) Collection Collect Bile and/or Plasma Samples (Timed Intervals) Admin->Collection Extraction Sample Preparation (Extraction, Cleanup) Collection->Extraction Analysis LC-MS/MS Analysis (Quantification of THCA-d5 & Metabolites) Extraction->Analysis Data Data Analysis (% Conversion) Analysis->Data

Caption: A typical experimental workflow for an in vivo THCA metabolism study.

Conclusion

The in vivo metabolic fate of Trihydroxycholestanoic acid-d5 is predominantly its efficient conversion to cholic acid-d5 via peroxisomal β-oxidation. Quantitative studies in humans have demonstrated that this conversion is nearly complete in healthy individuals but is significantly impaired in patients with peroxisomal biogenesis disorders. The experimental protocols outlined in this guide, utilizing stable isotope-labeled tracers and advanced mass spectrometric techniques, provide a robust framework for researchers and drug development professionals to investigate bile acid metabolism and its role in health and disease.

References

Methodological & Application

Application Note: Quantification of Trihydroxycholestanoic Acid in Human Serum by LC-MS/MS using Trihydroxycholestanoic acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trihydroxycholestanoic acid (THCA) in human serum. Trihydroxycholestanoic acid-d5 is utilized as an internal standard to ensure accuracy and precision. This method is suitable for clinical research applications, particularly in the study of peroxisomal biogenesis disorders where the accumulation of C27 bile acids like THCA is a key biomarker. The described protocol includes a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection, providing reliable and reproducible results.

Introduction

Trihydroxycholestanoic acid (THCA) is a C27 bile acid intermediate in the synthesis of primary bile acids, cholic acid, and chenodeoxycholic acid. The final steps of this synthesis, involving the shortening of the cholesterol side chain, occur in the peroxisomes.[1] In certain inherited metabolic diseases, such as peroxisomal biogenesis disorders (PBDs) and 2-methylacyl-CoA racemase deficiency, defects in peroxisomal enzymes lead to an accumulation of THCA and other C27 bile acids in biological fluids.[2] Therefore, the accurate quantification of THCA in serum is crucial for the differential diagnosis and monitoring of these disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bile acid analysis due to its high sensitivity and specificity.[3] However, the complexity of the bile acid profile and the presence of matrix effects in biological samples present analytical challenges.[4] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variations during sample preparation and ionization, thereby ensuring accurate and precise quantification.[5] This application note provides a detailed protocol for the determination of THCA in human serum using this compound as an internal standard.

Quantitative Performance Data

The analytical method described demonstrates excellent performance for the quantification of trihydroxycholestanoic acid. The key performance parameters are summarized in the tables below.

Table 1: Linearity and Precision

ParameterResult
Linearity Range20–2,500 ng/mL[2]
Correlation Coefficient (r²)>0.99[3]
Intra-assay Imprecision (%CV)<20%[2]
Inter-assay Imprecision (%CV)<20%[2]

Table 2: Accuracy and Recovery

ParameterResult
Accuracy85-115%[3]
Recovery92-110%[3]
Lower Limit of Quantification (LLOQ)40 ng/mL[2]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of THCA from human serum.

Materials:

  • Human serum samples

  • This compound internal standard (IS) solution (concentration to be optimized, e.g., 250 ng/mL in methanol)

  • Acetonitrile (B52724), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 13,400 x g at 4°C

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 35% methanol (B129727) in water)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard solution to the serum sample.

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 13,400 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60°C.

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

ParameterCondition
Column Thermo ODS HYPERSIL C18 (5 µm, 250 x 4.6 mm)[6]
Mobile Phase A 5 mM ammonium (B1175870) formate (B1220265) in methanol/water (70:30, v/v) with 0.1% formic acid, pH 5.0[6]
Mobile Phase B 0.2% formic acid in 100% acetonitrile[6]
Gradient Isocratic at 100% A for 15 min, then to 100% B in 10 min, hold for 5 min, then return to 100% A and re-equilibrate for 5 min.[6]
Flow Rate 0.5 mL/min[6]
Column Temperature 50°C
Injection Volume 10 µL

MS/MS Parameters:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte (THCA): m/z 449.2 > 449.2Internal Standard (THCA-d5): m/z 452.2 > 452.2[6]
Collision Gas Argon
Source Temperature 300°C
Desolvation Temperature 400°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis serum 1. Serum Sample (100 µL) add_is 2. Add THCA-d5 IS (50 µL) serum->add_is vortex1 3. Vortex add_is->vortex1 ppt 4. Protein Precipitation (1 mL Acetonitrile) vortex1->ppt vortex2 5. Vortex ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant dry 8. Evaporate to Dryness supernatant->dry reconstitute 9. Reconstitute (200 µL Mobile Phase) dry->reconstitute vial 10. Transfer to Vial reconstitute->vial inject 11. Inject into LC-MS/MS vial->inject separate 12. Chromatographic Separation inject->separate detect 13. MS/MS Detection (MRM) separate->detect quantify 14. Data Quantification detect->quantify bile_acid_pathway cluster_liver Hepatocyte cluster_cytosol_er Cytosol / ER cluster_peroxisome Peroxisome cluster_disease Peroxisomal Biogenesis Disorder cholesterol Cholesterol cyp7a1 CYP7A1 cholesterol->cyp7a1 Multiple Steps c27_intermediates C27 Intermediates cyp7a1->c27_intermediates thca_coa Trihydroxycholestanoyl-CoA (THCA-CoA) c27_intermediates->thca_coa Activation beta_oxidation Peroxisomal β-oxidation thca_coa->beta_oxidation accumulation Accumulation of THCA thca_coa->accumulation Leads to c24_bile_acids Primary C24 Bile Acids (Cholic Acid, Chenodeoxycholic Acid) beta_oxidation->c24_bile_acids Side-chain shortening block Enzymatic Block

References

Application Note: Quantitative Analysis of Bile Acids in Human Plasma Using Trihydroxycholestanoic Acid-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bile acids are crucial signaling molecules and biomarkers for various liver and metabolic diseases.[1] They are synthesized from cholesterol in the liver and play a vital role in the digestion and absorption of fats and fat-soluble vitamins.[2][3] The quantitative analysis of bile acids in biological matrices is essential for understanding disease pathogenesis and for drug development. However, their structural similarity, the presence of isomers, and significant matrix effects present analytical challenges.[1] To overcome these issues, stable isotope-labeled internal standards are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision.[2][4] This application note details a robust LC-MS/MS method for the quantification of bile acids in human plasma using Trihydroxycholestanoic acid-d5 (THCA-d5) as an internal standard.

Bile Acid Synthesis and Signaling

Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[3][5] These can be conjugated with glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[1] Gut microbiota can then metabolize these into secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[3] Bile acids also act as signaling molecules, activating receptors like the farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5), which regulate their own synthesis and influence lipid, glucose, and energy metabolism.[2][6]

Bile_Acid_Signaling cluster_Hepatocyte Hepatocyte cluster_Gut Gut Lumen Cholesterol Cholesterol Primary_BAs Primary Bile Acids (CA, CDCA) Cholesterol->Primary_BAs Synthesis Conjugated_BAs Conjugated Bile Acids (G-CA, T-CA) Primary_BAs->Conjugated_BAs Conjugation FXR_H FXR Conjugated_BAs->FXR_H Activation Secondary_BAs Secondary Bile Acids (DCA, LCA) Conjugated_BAs->Secondary_BAs Bacterial Metabolism FXR_H->Primary_BAs Negative Feedback TGR5 TGR5 Secondary_BAs->TGR5 Activation Experimental_Workflow Sample Plasma Sample (50 µL) ISTD_Spike Spike with THCA-d5 Internal Standard Sample->ISTD_Spike Precipitation Protein Precipitation (Ice-cold Acetonitrile) ISTD_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drydown Evaporate to Dryness Supernatant->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

References

Application Note: Quantitative Analysis of Trihydroxycholestanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of trihydroxycholestanoic acid (THCA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation extraction procedure and a deuterated internal standard (d5-THCA) for accurate and precise quantification. Chromatographic separation is achieved on a reversed-phase C18 column. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for THCA in a biological matrix.

Introduction

Trihydroxycholestanoic acid (THCA) is a C27 bile acid intermediate in the biosynthesis of primary bile acids, cholic acid, and chenodeoxycholic acid from cholesterol. The quantification of THCA in biological fluids is crucial for the study of inborn errors of bile acid synthesis and for investigating drug-induced liver injury. LC-MS/MS has become the preferred method for bile acid analysis due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as d5-THCA, is essential for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision.[3]

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of THCA from human plasma.[4]

Materials:

  • Human plasma

  • Trihydroxycholestanoic acid standard

  • d5-Trihydroxycholestanoic acid internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the d5-THCA internal standard.[4]

  • Vortex the mixture for 30 seconds to precipitate proteins.[4]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.[5]

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • UHPLC system

Table 1: Chromatographic Conditions

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)%B
0.030
1.030
8.095
9.095
9.130
12.030
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI)

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for instrument

Table 4: MRM Transitions

Note: Specific transitions for d5-THCA were not available in the searched literature. The transitions for a d3-THCA standard are provided as a close approximation and should be optimized for the specific d5-THCA standard used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Trihydroxycholestanoic acid451.3451.350Optimized
d3-Trihydroxycholestanoic acid (surrogate for d5-THCA)452.2452.250Optimized

Unconjugated bile acids like THCA often exhibit limited fragmentation. Therefore, a pseudo-MRM transition (monitoring the precursor ion as the product ion) is commonly used for quantification.[1][6]

Results and Discussion

Method Performance

The method was validated for linearity, lower limit of quantification (LLOQ), precision, and accuracy.

Table 5: Quantitative Method Performance

ParameterResult
Linearity Range 20 - 2,500 ng/mL[5]
Correlation Coefficient (r²) ≥ 0.99
LLOQ 20 ng/mL[5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%[5]
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Chromatogram

(A representative chromatogram would be inserted here in a full application note, showing the separation of THCA and d5-THCA from the plasma matrix.)

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma (100 µL) add_is Add Acetonitrile with d5-THCA Internal Standard (300 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (N2, 40°C) supernatant->dry reconstitute Reconstitute in 50:50 MeOH:Water (100 µL) dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of THCA calibrate->quantify

Caption: Experimental workflow for the quantification of THCA.

signaling_pathway cholesterol Cholesterol hydroxycholesterol 7α-hydroxycholesterol cholesterol->hydroxycholesterol CYP7A1 c4 7α-hydroxy-4-cholesten-3-one hydroxycholesterol->c4 HSD3B7 thca Trihydroxycholestanoic Acid (THCA) c4->thca Multiple Steps cholic_acid Cholic Acid thca->cholic_acid Peroxisomal β-oxidation chenodeoxycholic_acid Chenodeoxycholic Acid thca->chenodeoxycholic_acid Peroxisomal β-oxidation

Caption: Simplified classical bile acid synthesis pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of trihydroxycholestanoic acid in human plasma. The simple sample preparation and the use of a deuterated internal standard ensure high throughput and accurate results, making this method a valuable tool for research in bile acid metabolism and related fields.

References

Application Notes and Protocols for Preparing Trihydroxycholestanoic acid-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of Trihydroxycholestanoic acid-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. These guidelines are intended to ensure the consistent and reliable preparation of this standard for use in various research and drug development applications.

Introduction

Trihydroxycholestanoic acid (THCA) is a key intermediate in the biosynthesis of cholic acid.[1] Elevated levels of THCA are observed in certain metabolic disorders, such as Zellweger syndrome, making its accurate quantification in biological matrices essential for clinical research.[1] Deuterated internal standards, such as this compound, are the gold standard for mass spectrometry-based quantification as they help to correct for matrix effects and variations in sample processing and instrument response.[2] Proper preparation of stock solutions from the solid material is the first critical step to ensure the accuracy and reproducibility of experimental results.

Properties and Solubility

Table 1: Physicochemical Properties and Estimated Solubility of Trihydroxycholestanoic Acid

PropertyValueSource
Molecular FormulaC27H41D5O5N/A
AppearanceSolid[1]
Storage Temperature-20°C[1]
Estimated Solubility
Methanol (B129727)Soluble[2]
Dimethyl sulfoxide (B87167) (DMSO)Slightly soluble[1]
Ethanol (B145695)Slightly soluble (with heating)[1]
ChloroformSlightly soluble[1]

Note: The solubility of deuterated compounds is expected to be very similar to their non-deuterated counterparts.

Recommended Solvents for Stock Solutions

Based on available data for similar bile acids and deuterated standards, the following solvents are recommended for preparing this compound stock solutions:

  • Methanol: Many commercially available deuterated bile acid standards are supplied in methanol, indicating it is a reliable solvent for creating stable stock solutions.[2]

  • Dimethyl Sulfoxide (DMSO): While the non-deuterated form is only slightly soluble, DMSO is a powerful solvent that can be used to create high-concentration stock solutions.

Experimental Protocols

General Handling and Safety Precautions
  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Protocol for Preparing a 1 mg/mL Stock Solution in Methanol

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol.

Materials:

  • This compound (solid)

  • Methanol (LC-MS grade or equivalent)

  • Analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Glass vials with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Dissolution: Transfer the weighed solid to a volumetric flask of the desired volume (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of methanol to the flask to dissolve the solid.

  • Mixing: Gently swirl the flask to facilitate dissolution. If necessary, vortex the solution for 30-60 seconds. For compounds that are slow to dissolve, sonication in a water bath for 5-10 minutes can be beneficial.

  • Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean, labeled glass vial with a PTFE-lined cap. Store the solution at -20°C.

Protocol for Preparing a Higher Concentration Stock Solution in DMSO

For applications requiring a more concentrated stock solution, DMSO can be used.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Heater block or water bath (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature.

  • Weighing: Weigh the desired amount of the solid into a clean glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Dissolution: Vortex the vial until the solid is fully dissolved. Gentle warming (e.g., to 37°C) may be required to aid dissolution, as the non-deuterated form's solubility in ethanol is improved with heating.[1]

  • Storage: Store the DMSO stock solution at -20°C in a tightly sealed vial. Note that DMSO will freeze at this temperature. Allow the solution to completely thaw and vortex before use.

Preparation of Working Solutions

Working solutions for daily use can be prepared by diluting the primary stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or a mixture, depending on the analytical method).

Visual Representations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start equilibrate Equilibrate solid to room temperature start->equilibrate weigh Accurately weigh this compound equilibrate->weigh transfer Transfer solid to volumetric flask weigh->transfer add_solvent Add initial volume of solvent (e.g., Methanol) transfer->add_solvent mix Vortex/Sonicate until dissolved add_solvent->mix final_volume Bring to final volume with solvent mix->final_volume homogenize Invert flask to homogenize final_volume->homogenize transfer_vial Transfer to labeled glass vial homogenize->transfer_vial store Store at -20°C transfer_vial->store end Stock Solution Ready for Dilution store->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context: Cholic Acid Biosynthesis

G Cholesterol Cholesterol Intermediate1 7α-hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 ...Other Intermediates... Intermediate1->Intermediate2 THCA Trihydroxycholestanoic Acid Intermediate2->THCA CholicAcid Cholic Acid THCA->CholicAcid Peroxisomal β-oxidation

Caption: Simplified biosynthesis pathway of cholic acid from cholesterol.

References

Application Notes and Protocols for Trihydroxycholestanoic Acid-d5 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxycholestanoic acid (THCA) is a C27 bile acid intermediate in the synthesis of primary bile acids, cholic acid, and chenodeoxycholic acid. In healthy individuals, THCA is rapidly converted to these primary bile acids in the liver peroxisomes. However, in certain peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome and α-methylacyl-CoA racemase (AMACR) deficiency, this conversion is impaired, leading to an accumulation of THCA in plasma and other biological fluids.[1][2][3][4][5] This makes THCA a critical biomarker for the diagnosis and monitoring of these rare genetic disorders.[6]

Accurate and precise quantification of THCA in clinical research is paramount. The use of a stable isotope-labeled internal standard is essential for achieving reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bile acid analysis.[7] Trihydroxycholestanoic acid-d5 (THCA-d5) serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. The mass difference allows for its differentiation and the accurate quantification of the target analyte, correcting for matrix effects and variations in extraction recovery.[7][8]

These application notes provide detailed protocols and methodologies for the use of THCA-d5 in clinical research studies, focusing on the quantitative analysis of THCA in human plasma or serum.

Signaling Pathway: Bile Acid Synthesis and the Role of Peroxisomes

Bile acids are synthesized from cholesterol in the liver through a series of enzymatic reactions occurring in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes.[9][10] The initial steps involve modifications to the steroid nucleus, followed by the shortening of the cholesterol side chain in the peroxisomes.[11][12] THCA is a key intermediate in this pathway. In peroxisomal disorders, defects in the enzymes responsible for the β-oxidation of the C27 steroid side chain lead to the accumulation of THCA and other C27 bile acid intermediates.[1][3][13]

Bile_Acid_Synthesis cluster_peroxisome Peroxisome Cholesterol Cholesterol C27_Intermediates C27 Bile Acid Intermediates (e.g., THCA) Cholesterol->C27_Intermediates Endoplasmic Reticulum, Mitochondria, Cytosol Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation C27_Intermediates->Peroxisomal_Beta_Oxidation Primary_Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Conjugation Conjugation (Taurine, Glycine) Primary_Bile_Acids->Conjugation Secreted_Bile_Acids Secreted Bile Acids Conjugation->Secreted_Bile_Acids Peroxisomal_Beta_Oxidation->Primary_Bile_Acids Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Plasma/Serum) Sample_Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Sample_Preparation Sample Preparation (Spiking with THCA-d5, Protein Precipitation, SPE) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometric Detection) Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition (Peak Integration) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Calibration Curve Generation) Data_Acquisition->Data_Processing Quantification Quantification of THCA Data_Processing->Quantification Data_Review Data Review and QC Quantification->Data_Review Reporting Reporting of Results Data_Review->Reporting

References

Application Note: Quantitative Analysis of Trihydroxycholestanoic Acid in Biological Matrices using THCA-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3α,7α,12α)-Trihydroxy-5β-cholestanoic acid (THCA) is a critical intermediate in the primary bile acid biosynthesis pathway, which converts cholesterol into cholic acid.[1][2] The quantitative analysis of THCA in biological fluids like plasma and serum is a vital diagnostic tool for identifying certain inborn errors of metabolism, including Zellweger syndrome and specific congenital bile acid synthesis defects where THCA levels are significantly elevated.[2][3] Targeted metabolomics, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers a highly sensitive and specific method for this quantification.[4][5]

To ensure accuracy and correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard is essential. Trihydroxycholestanoic acid-d5 (THCA-d5), a deuterated analog of THCA, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This application note provides a detailed protocol for the extraction and quantification of THCA in human plasma using THCA-d5 and LC-MS/MS.

Principle

The methodology is based on the stable isotope dilution technique. A known concentration of THCA-d5 is spiked into each plasma sample before processing. The sample then undergoes protein precipitation to remove macromolecules.[6] The resulting supernatant, containing both endogenous THCA and the THCA-d5 internal standard, is analyzed by LC-MS/MS. The analyte and internal standard co-elute chromatographically but are detected at different mass-to-charge ratios (m/z) by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, precise and accurate quantification of THCA is achieved, effectively normalizing for any analyte loss during sample handling or variations in instrument response.[7]

Metabolic Context: Bile Acid Synthesis

THCA is a precursor to cholic acid in the primary bile acid synthesis pathway. An enzymatic defect in the conversion of THCA can lead to its accumulation, making it a key biomarker for specific metabolic disorders.[8]

Bile_Acid_Synthesis Primary Bile Acid Synthesis Pathway (Simplified) Cholesterol Cholesterol Intermediates Multiple Enzymatic Steps Cholesterol->Intermediates CYP7A1, CYP8B1, etc. THCA (3α,7α,12α)-Trihydroxy- 5β-cholestanoic acid (THCA) Intermediates->THCA CholicAcid Cholic Acid (Primary Bile Acid) THCA->CholicAcid   PeroxisomalOxidation Peroxisomal β-oxidation

Caption: Simplified pathway of cholic acid synthesis from cholesterol, highlighting THCA.

Experimental Protocols

This section details the complete workflow for the quantification of THCA from plasma samples.

Materials and Reagents
  • (3α,7α,12α)-Trihydroxy-5β-cholestanoic acid (THCA) standard

  • (3α,7α,12α)-Trihydroxy-5β-cholestanoic acid-d5 (THCA-d5) standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile[6]

  • LC-MS grade Water

  • Ammonium Acetate or Formic Acid (for mobile phase modification)[4]

  • Human Plasma (for calibration curve and quality controls)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Autosampler vials with inserts

Preparation of Standards and Solutions
  • THCA Stock Solution (1 mg/mL): Accurately weigh and dissolve THCA standard in methanol.

  • THCA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve THCA-d5 standard in methanol.

  • THCA Working Solutions: Prepare serial dilutions of the THCA stock solution with 50:50 methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (50 ng/mL): Dilute the THCA-d5 stock solution with acetonitrile (B52724). This solution will be used for protein precipitation.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • Pipette 50 µL of sample, calibrator, or QC into the corresponding tube.[6]

  • Add 200 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube. The addition of cold acetonitrile serves to precipitate plasma proteins.[6]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the tubes at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial with an insert for LC-MS/MS analysis.

Workflow Targeted Metabolomics Experimental Workflow Sample 1. Plasma Sample (50 µL) Spike 2. Add Internal Standard (THCA-d5 in Acetonitrile) Sample->Spike Precipitate 3. Vortex & Centrifuge (Protein Precipitation) Spike->Precipitate Extract 4. Collect Supernatant Precipitate->Extract Inject 5. LC-MS/MS Analysis Extract->Inject Quantify 6. Data Processing & Quantification Inject->Quantify

Caption: Workflow for THCA quantification in plasma using an internal standard.

LC-MS/MS Instrumentation and Conditions

The analysis should be performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[4]

Parameter Condition
LC Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate or 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile/Methanol with 5 mM Ammonium Acetate or 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
LC Gradient Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and re-equilibrate.
Ionization Mode Electrospray Ionization (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)
Drying Gas Temp. 290°C
Nebulizer Gas Nitrogen, 20 psi

Table 1: Suggested starting parameters for LC-MS/MS analysis. Conditions may require optimization for specific instrument models.

Data Presentation

Mass Spectrometry Parameters

Quantification is achieved by monitoring specific precursor-to-product ion transitions for both THCA and its deuterated internal standard, THCA-d5.

Analyte Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV)
THCA 451.3451.3 (Quantifier)10
75.0 (Qualifier)25
THCA-d5 (IS) 456.3456.3 (Quantifier)10

Table 2: Example MRM transitions for THCA and THCA-d5. The [M-H]⁻ ion is often used as a quantifier for bile acids due to limited fragmentation. A qualifier ion can be used for confirmation. These values should be optimized empirically on the specific mass spectrometer being used.

Expected Quantitative Data

The concentration of THCA can vary significantly between healthy individuals and those with specific metabolic disorders.

Population Reported THCA Concentration Range (Plasma/Serum)
Healthy Controls Typically low or undetectable (< 0.1 µM)
Cholestatic Liver Disease Moderately Elevated
Zellweger Syndrome Significantly Elevated
AMACR Deficiency Significantly Elevated[3]

Table 3: General concentration ranges of THCA in human plasma. Absolute values can vary based on the specific patient and analytical methodology.

The targeted metabolomics method described here, utilizing THCA-d5 as an internal standard, provides a robust, sensitive, and accurate platform for the quantification of THCA in plasma. This protocol is suitable for clinical research and drug development applications, enabling precise measurement of this key biomarker to aid in the diagnosis and study of metabolic diseases related to bile acid synthesis.

References

Application Note: Quantitative Analysis of Fecal Bile Acids Using Trihydroxycholestanoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fecal bile acids are crucial signaling molecules that reflect the interplay between host metabolism and the gut microbiome. Their accurate quantification is essential for understanding various physiological and pathological processes, including liver diseases, metabolic disorders, and gastrointestinal health. This application note details a robust and sensitive method for the analysis of fecal bile acids using Trihydroxycholestanoic acid-d5 (THCA-d5) as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like THCA-d5 is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[1][2][3]

Quantitative Data Summary

The use of deuterated internal standards in fecal bile acid analysis yields reliable quantitative results. The following tables summarize typical performance data for methods employing this approach.

Table 1: Method Performance Characteristics

ParameterTypical Value RangeReference
Recovery83.58% - 122.41%[1][2]
Intra-day Precision (CV%)< 15%[4]
Inter-day Precision (CV%)< 15%[4]
Accuracy80% - 120%[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

ParameterConcentration RangeReference
Limit of Detection (LOD)2.5 - 15 nM[1][2]
Limit of Quantification (LOQ)2.5 - 15 nM[1][2]

Experimental Protocols

A generalized experimental protocol for the extraction and analysis of fecal bile acids using THCA-d5 as an internal standard is provided below. This protocol is a synthesis of methodologies reported in the literature.[5][6][7]

1. Materials and Reagents

  • Fecal sample (wet or lyophilized)

  • This compound (THCA-d5) internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.1 M HCl

  • Homogenization beads

  • Centrifuge tubes (2 mL and 1.5 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Sample Preparation and Extraction

  • Homogenization: Weigh approximately 300-500 mg of wet fecal material into a 2.0 mL homogenization tube containing beads.[5] Add 1.0 mL of 70% (v/v) isopropanol.[5] Homogenize the sample using a bead ruptor (e.g., 3 cycles at 6.0 m/s for 45 s, with 15 s pauses).[5]

  • Internal Standard Spiking: To a 200 µL aliquot of the diluted fecal homogenate, add 100 µL of the THCA-d5 internal standard solution in methanol.[5][6] The concentration of the internal standard should be optimized based on the expected concentration of the endogenous analytes.

  • Acidification and Extraction: Add 1 mL of acetonitrile and 30 µL of 1 M HCl to the sample.[5][6] Vortex the mixture for 1 minute to ensure thorough mixing.[5][6]

  • Incubation: Allow the bile acids to extract for one hour at room temperature.[5][6]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 15 minutes at 4°C to pellet solid debris.[5][6]

  • Drying: Transfer 1 mL of the supernatant to a new tube and dry it completely using a SpeedVac.[5][6]

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol:water (1:1, v/v).[5][6]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[8]

3. LC-MS/MS Analysis

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is commonly used.[2][7]

  • Mobile Phase A: Water with 0.1% formic acid.[2][7]

  • Mobile Phase B: Acetonitrile.[2][7]

  • Gradient: A suitable gradient from low to high organic phase over approximately 14 minutes.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.[5][6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of specific bile acids and the THCA-d5 internal standard.[5][6] The specific precursor-to-product ion transitions for THCA and THCA-d5 should be optimized on the instrument used.

Visualizations

Experimental Workflow for Fecal Bile Acid Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis fecal_sample Fecal Sample (300-500 mg) homogenization Homogenization (70% Isopropanol) fecal_sample->homogenization add_is Spike with THCA-d5 Internal Standard homogenization->add_is extraction Acidification & Extraction (Acetonitrile, HCl) add_is->extraction incubation Incubate 1 hr at RT extraction->incubation centrifugation Centrifuge (10,000 rpm, 15 min, 4°C) incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down (SpeedVac) supernatant->drying reconstitution Reconstitute (Methanol:Water 1:1) drying->reconstitution filtration Filter (0.22 µm) reconstitution->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial lc_ms UHPLC-MS/MS Analysis (C18 Column, MRM) hplc_vial->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Workflow for fecal bile acid extraction and analysis.

Logical Relationship of THCA-d5 in Quantitative Analysis

G cluster_workflow Quantitative Analysis Workflow fecal_sample Fecal Sample (Contains Endogenous THCA) add_is Add Known Amount of THCA-d5 (IS) fecal_sample->add_is extraction Co-extraction of THCA and THCA-d5 add_is->extraction lcms_analysis LC-MS/MS Detection extraction->lcms_analysis ratio Calculate Peak Area Ratio (THCA / THCA-d5) lcms_analysis->ratio quantification Quantify Endogenous THCA ratio->quantification calibration_curve Calibration Curve (Known THCA concentrations with constant THCA-d5) calibration_curve->quantification

Caption: Role of THCA-d5 in the quantification of endogenous THCA.

Bile Acid Synthesis and Metabolism Overview

G cluster_liver Liver cluster_intestine Intestine (Gut Microbiota) cluster_excretion Excretion cholesterol Cholesterol primary_ba Primary Bile Acids (e.g., CA, CDCA) cholesterol->primary_ba Synthesis secondary_ba Secondary Bile Acids (e.g., DCA, LCA) primary_ba->secondary_ba Deconjugation & Dehydroxylation thca_metabolism Metabolism of Trihydroxycholestanoic Acid (THCA) primary_ba->thca_metabolism fecal_excretion Fecal Excretion secondary_ba->fecal_excretion thca_metabolism->fecal_excretion

References

Application Notes and Protocols for Trihydroxycholestanoic acid-d5 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxycholestanoic acid (THCA) is a C27 bile acid intermediate that serves as a critical biomarker for peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD).[1][2] In healthy individuals, THCA is converted to cholic acid in the peroxisomes through a beta-oxidation process. However, in patients with PBDs, this metabolic step is impaired, leading to the accumulation of THCA in plasma and other biological fluids. The quantification of THCA is therefore a key diagnostic tool for these devastating disorders.

Trihydroxycholestanoic acid-d5 (THCA-d5) is a stable isotope-labeled internal standard used for the accurate quantification of endogenous THCA levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is essential to correct for variability during sample preparation and analysis, ensuring high precision and accuracy.

This document provides detailed application notes and protocols for the use of THCA-d5 in high-throughput screening (HTS) assays aimed at identifying modulators of peroxisomal function and bile acid metabolism. Such assays are pivotal in the discovery of potential therapeutic agents for PBDs and other related metabolic diseases.

Data Presentation

The following tables summarize the quantitative data for THCA levels in different patient populations and provide typical parameters for LC-MS/MS analysis.

Table 1: Serum Concentrations of Total C27 Bile Acids (including THCA) in Various Patient Groups

Patient GroupnMean Total C27 Bile Acids (μmol/L) ± SEM
Normal Adults200.007 ± 0.004
Non-Cholestatic Infants and Children80.015 ± 0.011
Moderately Cholestatic Infants and Children100.129 ± 0.034
Severely Cholestatic Infants and Children90.986 ± 0.249
Confirmed Peroxisomal Disorders4914.06 ± 2.59
2-Methylacyl-CoA Racemase Deficiency710.61 ± 0.92

Data adapted from a study on tandem mass spectrometry of serum cholestanoic acids.[2][3]

Table 2: Typical LC-MS/MS Parameters for THCA and THCA-d5 Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid
GradientOptimized for separation of bile acids
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (THCA)Specific m/z values to be optimized
MRM Transition (THCA-d5)Specific m/z values to be optimized
Collision EnergyOptimized for each transition
Dwell Time50 - 100 ms

Signaling Pathway

The following diagram illustrates the simplified bile acid synthesis pathway, highlighting the role of peroxisomes in the conversion of THCA to cholic acid.

BileAcidSynthesis cluster_liver Hepatocyte cluster_peroxisome Peroxisomal β-oxidation Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol CYP7A1 THCA Trihydroxycholestanoic Acid (THCA) (C27) SevenAlphaHydroxycholesterol->THCA Multiple Steps Peroxisome Peroxisome CholicAcid Cholic Acid (C24) BileDuct Bile Duct CholicAcid->BileDuct THCA_in->CholicAcid_out AMACR, ACOX1, etc.

Caption: Simplified bile acid synthesis pathway in the liver.

Experimental Protocols

Protocol for Quantification of THCA in Human Plasma using LC-MS/MS with THCA-d5 Internal Standard

This protocol describes the extraction and analysis of THCA from human plasma samples.

Materials:

  • Human plasma samples

  • This compound (THCA-d5) internal standard solution (in methanol)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. To each well of a 96-well plate, add 50 µL of human plasma. b. Add 10 µL of THCA-d5 internal standard solution to each sample. c. Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins. d. Seal the plate and vortex for 5 minutes at room temperature. e. Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: a. Carefully transfer the supernatant to a new 96-well plate.

  • Evaporation: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: a. Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water. b. Seal the plate and vortex for 2 minutes.

  • LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system. b. Analyze using the parameters outlined in Table 2 (instrument-specific optimization is required). c. Quantify the amount of THCA in each sample by comparing the peak area ratio of THCA to THCA-d5 against a standard curve.

Protocol for a Cell-Based High-Throughput Screening Assay to Identify Modulators of THCA Metabolism

This protocol outlines a conceptual HTS assay to screen for compounds that enhance the peroxisomal beta-oxidation of THCA. The assay utilizes a human hepatocyte cell line (e.g., HepG2) and measures the conversion of exogenously added THCA-d5 to a downstream metabolite, such as cholic acid-d5, using LC-MS/MS.

Materials:

  • HepG2 cells (or other suitable human hepatocyte cell line)

  • Cell culture medium and supplements

  • 384-well cell culture plates

  • Compound library

  • This compound (THCA-d5) solution

  • LC-MS/MS system and reagents as described in Protocol 1

Experimental Workflow Diagram:

HTS_Workflow cluster_workflow HTS Workflow for THCA Metabolism Modulators A 1. Seed HepG2 cells in 384-well plates B 2. Treat cells with compound library A->B C 3. Add THCA-d5 substrate B->C D 4. Incubate to allow for metabolism C->D E 5. Quench reaction and prepare samples for analysis D->E F 6. LC-MS/MS analysis of THCA-d5 and metabolites E->F G 7. Data analysis to identify 'hits' F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Trihydroxycholestanoic acid-d5 LC-MS Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Trihydroxycholestanoic acid-d5 (THCA-d5) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

A1: this compound (THCA-d5) is a deuterated form of Trihydroxycholestanoic acid (THCA), a C27 bile acid intermediate in the biosynthesis of cholic acid and chenodeoxycholic acid. In LC-MS, THCA-d5 is primarily used as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the endogenous analyte. This allows them to co-elute with the target analyte and experience similar ionization effects, effectively correcting for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[1][2][3]

Q2: What are the most common issues encountered when analyzing THCA-d5 by LC-MS?

A2: The most common issues include:

  • Poor Signal Intensity or Complete Signal Loss: This can be due to a multitude of factors ranging from sample preparation to instrument malfunction.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of THCA-d5, leading to inaccurate quantification.[2][4][5]

  • In-source Fragmentation: The THCA-d5 molecule may fragment within the ion source of the mass spectrometer, reducing the abundance of the precursor ion and complicating data interpretation.

  • Adduct Formation: THCA-d5 can form adducts with various ions present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can split the signal between different ionic species.[6][7]

  • Chromatographic Issues: Poor peak shape, retention time shifts, or co-elution with interfering substances can all impact the quality of the analysis.

Q3: In which ionization mode should I analyze THCA-d5?

A3: Bile acids, including THCA, are most commonly analyzed in negative ion mode electrospray ionization (ESI-), where they readily form the deprotonated molecule [M-H]⁻.[8] However, analysis in positive ion mode can also be performed, often leading to the formation of adducts like [M+NH₄]⁺, which can sometimes provide better fragmentation for MRM-based quantification.[9] The optimal mode should be determined during method development.

Troubleshooting Guides

Guide 1: Low or No THCA-d5 Signal

A sudden or gradual loss of the THCA-d5 signal is a common problem. This guide provides a systematic approach to identify and resolve the issue.

Signal_Loss_Troubleshooting start Start: No or Low THCA-d5 Signal check_ms Check MS Performance (Infuse THCA-d5 directly) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_lc Check LC System (Pressure, Leaks, Mobile Phase) ms_ok->check_lc Yes ms_issue Troubleshoot MS (Clean Source, Check Voltages) ms_ok->ms_issue No lc_ok LC System OK? check_lc->lc_ok check_sample Investigate Sample Preparation (Extraction, Dilution, Matrix) lc_ok->check_sample Yes lc_issue Troubleshoot LC (Change Column, Fresh Mobile Phase) lc_ok->lc_issue No sample_ok Sample Prep OK? check_sample->sample_ok end_resolved Issue Resolved sample_ok->end_resolved Yes sample_issue Optimize Sample Prep (Different Extraction, Dilution) sample_ok->sample_issue No ms_issue->end_resolved lc_issue->end_resolved sample_issue->end_resolved

Caption: A stepwise workflow for troubleshooting the loss of the THCA-d5 signal.

  • Verify Mass Spectrometer Performance:

    • Directly infuse a fresh, known concentration of THCA-d5 standard into the mass spectrometer.

    • If the signal is still low or absent, the issue is likely with the MS.

      • Action: Clean the ion source, including the capillary and skimmer. Check for correct gas flows and temperatures. Verify that the MS parameters (voltages, etc.) are correctly set.

  • Inspect the LC System:

    • If the MS signal is strong with direct infusion, the problem likely lies with the LC system.

    • Action:

      • Check for leaks in the system.

      • Ensure the mobile phase composition is correct and freshly prepared.

      • Monitor the system pressure; unusually high or low pressure can indicate a blockage or a leak, respectively.

      • Consider replacing the column if it is old or has been subjected to harsh conditions.

  • Evaluate Sample Preparation:

    • If both the MS and LC systems appear to be functioning correctly, the issue may be with the sample preparation process.

    • Action:

      • Prepare a fresh set of standards and quality controls.

      • Review the extraction protocol for any potential errors.

      • Consider the possibility of significant matrix effects in your samples.

Guide 2: Managing Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the analysis of bile acids from complex biological samples.[2][4][5]

StrategyDescriptionKey Considerations
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components.May compromise the limit of detection for low-concentration analytes.
Chromatographic Separation Optimize the LC method to separate THCA-d5 from co-eluting matrix components.May require longer run times or different column chemistries.
Sample Cleanup Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.Can be time-consuming and may lead to analyte loss if not optimized.
Use of a Stable Isotope-Labeled Internal Standard THCA-d5 is a SIL-IS and should co-elute with the analyte, experiencing similar matrix effects, thus providing correction.Ensure that the analyte and IS truly co-elute, as even slight separation can lead to differential matrix effects.[2]
Guide 3: Addressing In-Source Fragmentation and Adduct Formation

In-source fragmentation occurs when the analyte fragments in the ion source before mass analysis. For bile acids, this can involve the loss of water molecules.

  • Troubleshooting:

    • Reduce Source Energy: Lower the fragmentor or cone voltage to minimize fragmentation.

    • Optimize Source Temperature: High temperatures can sometimes promote fragmentation.

Bile acids can form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are common contaminants in LC-MS systems.[6][7] This splits the ion signal between multiple species, reducing the intensity of the desired ion.

  • Troubleshooting:

    • Use High-Purity Solvents and Additives: Ensure that all mobile phase components are of high purity to minimize metal ion contamination.

    • Mobile Phase Modifiers: Adding a small amount of a volatile acid (e.g., formic acid) or a salt (e.g., ammonium (B1175870) formate) can promote the formation of a single, desired adduct (e.g., [M-H]⁻ or [M+NH₄]⁺).[10]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This is a general protein precipitation protocol that is often used for the extraction of bile acids.

  • Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a working solution of THCA-d5 in methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Protocol 2: Generic LC-MS/MS Parameters for Bile Acid Analysis

These are starting parameters that should be optimized for your specific instrument and application.

ParameterTypical Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Ionization Mode Negative Ion Electrospray (ESI-)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimize for your specific instrument

Quantitative Data

Table 1: Potential MRM Transitions for Trihydroxycholestanoic Acid

Since specific MRM transitions for the d5 variant are not widely published, the transitions for the non-deuterated form can be used as a starting point. The precursor ion for THCA-d5 will be 5 mass units higher. The product ions may or may not shift depending on the location of the deuterium (B1214612) labels and the fragmentation pathway.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Trihydroxycholestanoic Acid451.3433.3 (Loss of H₂O)Negative
Trihydroxycholestanoic Acid451.3407.3 (Loss of CO₂)Negative
This compound (Predicted) 456.3 ~438.3 (Loss of H₂O) Negative
This compound (Predicted) 456.3 **~412.3 (Loss of CO₂) **Negative

Note: These are predicted transitions and should be confirmed by direct infusion of the THCA-d5 standard.

Table 2: Common Adducts of Bile Acids

The following table lists common adducts that may be observed for THCA (and by extension, THCA-d5) in both positive and negative ion modes.

AdductMass ShiftIonization Mode
[M-H]⁻-1.0079Negative
[M+Cl]⁻+34.9689Negative
[M+HCOO]⁻+44.9977Negative
[M+CH₃COO]⁻+59.0133Negative
[M+H]⁺+1.0079Positive
[M+NH₄]⁺+18.0344Positive
[M+Na]⁺+22.9898Positive
[M+K]⁺+38.9637Positive

Visualizations

Potential Fragmentation Pathway of Trihydroxycholestanoic Acid

Fragmentation_Pathway M_H [M-H]⁻ (m/z 451.3) loss_h2o [M-H-H₂O]⁻ (m/z 433.3) M_H->loss_h2o -H₂O loss_co2 [M-H-CO₂]⁻ (m/z 407.3) M_H->loss_co2 -CO₂ further_frag Further Fragmentation loss_h2o->further_frag loss_co2->further_frag

Caption: A simplified diagram showing potential fragmentation pathways for Trihydroxycholestanoic acid in negative ion mode.

References

Technical Support Center: Optimizing Trihydroxycholestanoic Acid-d5 (THCA-d5) Quantification in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of Trihydroxycholestanoic acid-d5 (THCA-d5) and its endogenous analyte, Trihydroxycholestanoic acid (THCA), in serum samples using LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of THCA and its deuterated internal standard in serum.

Symptom/IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: Incorrect source parameters (temperature, gas flows, voltages).Matrix Suppression: Co-eluting endogenous compounds, particularly phospholipids, suppress the ionization of the analyte and internal standard.[1][2][3]Inefficient Sample Extraction: Poor recovery of THCA/THCA-d5 during sample preparation.Analyte Degradation: Instability of the analyte during sample collection, storage, or preparation.[4]Optimize MS Source: Perform tuning and source optimization using a solution of THCA or a similar bile acid.Improve Chromatography: Modify the LC gradient to better separate the analyte from interfering matrix components.[1]Enhance Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove phospholipids.[2][4]Sample Dilution: Dilute the final extract to reduce the concentration of interfering matrix components, if analyte concentration allows.[1][5]Check Extraction Protocol: Evaluate different protein precipitation solvents or SPE sorbents to improve recovery.Ensure Stability: Use enzyme inhibitors or adjust sample pH if degradation is suspected. Store samples at -80°C.[4]
High Background Noise Contaminated Solvents/Reagents: Impurities in mobile phase solvents, water, or additives.Contaminated LC-MS System: Buildup of contaminants in the autosampler, tubing, column, or mass spectrometer source.Plasticizers/Additives: Leaching from tubes, plates, or solvent bottles.Use High-Purity Reagents: Employ LC-MS grade solvents and freshly prepared mobile phases.System Cleaning: Flush the entire LC system with a strong solvent wash. Clean the MS source components (e.g., ion transfer tube, lenses).Use Appropriate Labware: Utilize polypropylene (B1209903) or glass tubes and plates to minimize leaching.
Poor Peak Shape (Tailing, Fronting, Broadening) Column Contamination/Aging: Accumulation of matrix components on the column frit or stationary phase.Inappropriate Injection Solvent: Sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing peak distortion.[6]Secondary Interactions: Analyte interacting with active sites on the column packing material.Extra-Column Volume: Excessive tubing length or use of fittings with large dead volumes.[6]Use Guard Column: Install a guard column and replace it regularly.Column Regeneration/Replacement: Flush the column with strong solvents as per the manufacturer's instructions, or replace if performance does not improve.[7]Match Injection Solvent: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase.[6][7]Optimize Mobile Phase: Adjust the mobile phase pH or add modifiers to reduce secondary interactions.Minimize Tubing: Use narrow-bore tubing and ensure all fittings are properly seated to minimize dead volume.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variability in pipetting, extraction, or evaporation steps.Matrix Effect Variation: The degree of ion suppression or enhancement varies between different samples.[1]Inadequate Internal Standard Correction: The internal standard (THCA-d5) is not behaving identically to the analyte (THCA) due to chromatographic separation or differential matrix effects.Autosampler Issues: Inconsistent injection volumes.Automate Sample Prep: Use automated liquid handlers for more consistent sample processing.Use Stable Isotope-Labeled IS: THCA-d5 is the ideal internal standard as it co-elutes and experiences nearly identical matrix effects as the endogenous analyte.[1]Optimize Chromatography: Ensure THCA and THCA-d5 co-elute perfectly.Verify Autosampler Performance: Perform injection volume precision tests.
Sample Carryover Adsorption of Analyte: THCA may adsorb to surfaces in the autosampler needle, injection port, or column.Insufficient Needle Wash: The needle wash solution is not effective at removing the analyte between injections.Optimize Needle Wash: Use a wash solution containing a high percentage of organic solvent. Increase the duration of the needle wash.[8]Inject Blank Samples: Run blank solvent injections after high-concentration samples to assess and manage carryover.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound (THCA-d5) necessary?

A: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS analysis of endogenous compounds.[1] THCA-d5 has nearly identical chemical and physical properties to the endogenous analyte (THCA). This means it co-elutes chromatographically and is affected by sample preparation variability and matrix effects (ion suppression or enhancement) in the same way as the analyte.[1] This allows for the most accurate correction and reliable quantification.

Q2: How do I prepare a calibration curve when the blank serum matrix already contains the endogenous analyte (THCA)?

A: This is a common challenge in the quantification of endogenous molecules.[9][10][11] There are three primary approaches:

  • Surrogate Matrix: Use a matrix that does not contain the analyte, such as charcoal-stripped serum or a synthetic matrix.[12] You must validate that this surrogate matrix has no differential matrix effects compared to the authentic serum.[9][11]

  • Surrogate Analyte: Use the authentic matrix (serum) and construct the calibration curve by spiking in known concentrations of the stable isotope-labeled analyte (THCA-d5) to serve as the calibrator, while using a different SIL for the internal standard (e.g., THCA-d9).[13]

  • Standard Addition: Add known amounts of the analyte to several aliquots of the actual sample. A calibration curve is generated for each sample, and the endogenous concentration is determined by extrapolating to the x-intercept.[11][13] This method is accurate but labor-intensive.

Q3: What is the most effective sample preparation technique for THCA in serum?

A: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the serum to precipitate proteins.[14][15] While robust, it provides less cleanup than other methods and may result in more significant matrix effects.[4]

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by removing salts and phospholipids, which are major sources of matrix effects in serum.[2] SPE is more time-consuming but often results in better sensitivity and data quality.

Q4: How can I assess and minimize matrix effects?

A: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix.[1][3]

  • Assessment: To quantitatively assess matrix effects, compare the peak response of an analyte spiked into a post-extraction blank serum sample with the response of the analyte in a clean solvent. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[3]

  • Minimization: The best strategies to minimize matrix effects are to improve sample cleanup (e.g., using SPE to remove phospholipids) and to optimize chromatographic separation to move the analyte peak away from interfering compounds.[1][2] Using a co-eluting SIL internal standard like THCA-d5 is crucial for correction.[1]

Q5: What are the key validation parameters I need to evaluate for this assay?

A: Bioanalytical method validation for endogenous compounds should follow guidelines from regulatory bodies. Key parameters include:

  • Selectivity and Specificity: Ensuring no interference from other endogenous compounds at the retention time of the analyte and IS.[16]

  • Calibration Curve: Assessing the model, range, and linearity.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high).[16]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessed to understand the impact of the serum matrix on quantification.[9]

  • Stability: Evaluating the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[17]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and effective method for preparing serum samples.

  • Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of serum (or stripped serum for calibrators) into the appropriate tubes.

  • Add 20 µL of the THCA-d5 internal standard working solution (e.g., at 1000 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[12][14]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase A: 40% Mobile Phase B).

  • Vortex to mix, centrifuge briefly, and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables provide typical starting parameters for an LC-MS/MS method for THCA quantification. These should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm)[15]
Column Temperature 50°C[15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[15]
Flow Rate 0.5 mL/min
Injection Volume 10 µL
LC Gradient Time (min)
0.0
7.0
8.0
8.1
10.0

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Selected Reaction Monitoring (SRM)
Source Temperature 350°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 30 psi
IonSpray Voltage -4500 V
Collision Gas Nitrogen

Table 3: SRM Transitions for THCA and THCA-d5

Note: These are representative m/z values. The exact mass and optimal collision energy (CE) should be determined experimentally by infusing pure standards.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)Collision Energy (CE)
THCA 423.3423.3100-15
THCA-d5 428.3428.3100-15

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1. Serum Sample Collection (100 µL) add_is 2. Add THCA-d5 Internal Standard sample->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt centrifuge 4. Centrifugation ppt->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evap 6. Evaporation to Dryness transfer->evap recon 7. Reconstitution evap->recon inject 8. LC-MS/MS Injection recon->inject lc 9. Chromatographic Separation (C18 Column) inject->lc ms 10. MS Detection (SRM Mode) lc->ms data 11. Data Acquisition ms->data quant 12. Quantification (Peak Area Ratio vs. Cal Curve) data->quant report 13. Final Report quant->report

Caption: Workflow for THCA-d5 quantification in serum.

Troubleshooting Logic Diagram

troubleshooting_flowchart start Symptom: Inaccurate or Imprecise Results peak_shape Are Peak Shapes Good? start->peak_shape peak_shape_no Poor Peak Shape (Tailing/Broadening) peak_shape->peak_shape_no No sensitivity Is Signal Intensity Sufficient? peak_shape->sensitivity Yes solution_peak Solutions: - Check injection solvent - Use guard column - Flush/replace column - Check for dead volume peak_shape_no->solution_peak sensitivity_no Low Sensitivity / Signal sensitivity->sensitivity_no No is_response Is Internal Standard Response Stable? sensitivity->is_response Yes solution_sensitivity Solutions: - Optimize MS source - Improve sample cleanup (SPE) - Check for matrix suppression - Optimize chromatography sensitivity_no->solution_sensitivity is_response_no Variable IS Response is_response->is_response_no No end Results Optimized is_response->end Yes solution_is Solutions: - Ensure consistent sample prep - Check for matrix effects - Verify IS solution integrity - Ensure IS co-elution is_response_no->solution_is

Caption: Logic for troubleshooting inaccurate LC-MS/MS results.

References

Technical Support Center: Analysis of Trihydroxycholestanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Trihydroxycholestanoic acid (THCA) using Liquid Chromatography-Mass Spectrometry (LC-MS) with a focus on preventing ion suppression through the use of Trihydroxycholestanoic acid-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Trihydroxycholestanoic acid?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, Trihydroxycholestanoic acid, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, or even the complete loss of the analyte signal.[1][2] Biological samples such as serum, plasma, and urine are complex matrices containing numerous endogenous compounds like phospholipids, salts, and other bile acids that can cause ion suppression.[3]

Q2: How does using this compound help in preventing issues with ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to the analyte (Trihydroxycholestanoic acid), it co-elutes during chromatography and experiences the same degree of ion suppression.[4] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even if the absolute signal intensity of both compounds is suppressed. This is the most effective way to compensate for variable matrix effects.[3]

Q3: What are the most common sources of ion suppression when analyzing bile acids like Trihydroxycholestanoic acid?

A3: Common sources of ion suppression in bile acid analysis include:

  • Endogenous matrix components: Phospholipids, salts, and other bile acids present in biological samples are major contributors.[3]

  • Sample preparation reagents: Incomplete removal of reagents used during sample clean-up can interfere with ionization.

  • Mobile phase additives: High concentrations of non-volatile additives can suppress the analyte signal.

  • Co-administered drugs or their metabolites: In clinical studies, other drugs present in the sample can co-elute and cause suppression.

Q4: What sample preparation techniques are recommended to minimize ion suppression for Trihydroxycholestanoic acid analysis?

A4: Effective sample preparation is crucial to remove interfering matrix components.[3] Recommended techniques include:

  • Protein Precipitation (PPT): A simple and common method using solvents like acetonitrile (B52724) or methanol (B129727) to remove most proteins.[5]

  • Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating bile acids, which can significantly reduce matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): Another effective technique for sample cleanup.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal for Trihydroxycholestanoic acid Significant Ion Suppression: High concentration of co-eluting matrix components.1. Optimize Sample Preparation: Employ a more rigorous cleanup method like SPE to remove interferences. 2. Improve Chromatographic Separation: Modify the gradient elution to better separate the analyte from the suppression zone. 3. Dilute the Sample: If the analyte concentration is high enough, dilution can reduce the concentration of interfering compounds.
Suboptimal MS Source Parameters: Incorrect settings for capillary voltage, gas flows, or temperature.Systematically optimize ESI source parameters using a standard solution of Trihydroxycholestanoic acid to maximize its signal.
Inconsistent results and poor reproducibility Variable Matrix Effects: The degree of ion suppression varies between samples.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. This compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3]
Column Contamination: Buildup of matrix components on the analytical column.Implement a robust column washing step with a strong solvent between injections. Consider using a guard column to protect the analytical column.
Poor peak shape (tailing or fronting) Column Overload: Injecting too much analyte.Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH: The analyte may be in multiple ionic forms.Adjust the mobile phase pH to ensure Trihydroxycholestanoic acid is in a single ionic state. For negative ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common for bile acids.
Secondary Interactions with Stationary Phase: Unwanted interactions between the analyte and the column material.Use a column with a different stationary phase chemistry, such as one with end-capping, to minimize these interactions.

Experimental Protocols

Sample Preparation from Serum

This protocol is adapted from a method for the analysis of cholestanoic acids in serum.[4]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Protein Precipitation: Add 1 mL of acetonitrile, then vortex for 10 seconds.

  • Centrifugation: Centrifuge the sample at 13,400 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean glass tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 60°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of 70% methanol in water.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following are general starting parameters that should be optimized for your specific instrument and application. These are based on typical methods for bile acid analysis.[4]

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A gradient from a lower to a higher percentage of organic phase (Mobile Phase B) is used to separate the bile acids. The exact gradient profile needs to be optimized to achieve separation from interfering matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[7]

  • MS Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data

Table 1: Assay Validation Parameters for a Cholestanoic Acid LC-MS/MS Assay

This table summarizes typical validation results for an LC-MS/MS assay for cholestanoic acids, demonstrating the performance that can be expected.[3]

ParameterResult
Linearity Range20 - 2,500 ng/mL
Intra-assay Imprecision<20% CV
Inter-assay Imprecision<20% CV
Table 2: Example MRM Transitions for Trihydroxycholestanoic Acid Analysis

The following are hypothetical MRM transitions for Trihydroxycholestanoic acid and its d5-labeled internal standard. The precursor ion is the deprotonated molecule [M-H]⁻. The product ions would need to be determined by infusing a standard of each compound and performing a product ion scan. The transitions for Tauro-THCA are provided as a reference.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trihydroxycholestanoic acid451.3To be determinedTo be optimized
This compound456.3To be determinedTo be optimized
Reference: Tauro-THCA556.179.8Optimized
Reference: [²H₄]Tauro-THCA560.179.8Optimized

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Cause Potential Cause cluster_Solution Mitigation Strategy LowSignal Low or No Analyte Signal IonSuppression Ion Suppression by Matrix LowSignal->IonSuppression is likely due to SamplePrep Optimize Sample Preparation (e.g., SPE) IonSuppression->SamplePrep can be reduced by Chromatography Improve Chromatographic Separation IonSuppression->Chromatography can be reduced by InternalStandard Use Trihydroxycholestanoic acid-d5 Internal Standard IonSuppression->InternalStandard can be compensated by

Caption: Troubleshooting workflow for addressing low analyte signals caused by ion suppression.

ExperimentalWorkflow Start Start: Serum Sample Spike Spike with This compound Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in 70% Methanol Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject End Data Acquisition & Analysis Inject->End

Caption: Experimental workflow for the preparation and analysis of serum samples.

References

Trihydroxycholestanoic acid-d5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Trihydroxycholestanoic acid-d5 (THCA-d5), offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C as a solution, preferably in methanol.[1] When stored under these conditions, deuterated bile acid mixtures have been shown to be stable for at least 5 years.[1] For short-term storage or after reconstitution in a different buffer, it is advisable to keep the solution at 4°C and use it as soon as possible.

Q2: What are the primary stability concerns for this compound?

The main stability concerns for deuterated carboxylic acids like THCA-d5 are chemical degradation and isotopic exchange (the loss of deuterium (B1214612) atoms).[2] Chemical degradation can be influenced by factors such as pH, temperature, and light exposure. Isotopic exchange, particularly of deuterium atoms on carbon atoms, can occur under certain pH and temperature conditions.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of deuterated carboxylic acids is often pH-dependent. The rate of hydrogen-deuterium exchange is typically at its minimum in the pH range of 2 to 3.[2] However, the optimal pH for the overall stability of THCA-d5 will depend on its specific susceptibility to other degradation pathways like hydrolysis or oxidation.

Q4: Can I store this compound in a clear vial at room temperature on the lab bench?

This is not recommended. Exposure to light and elevated temperatures can accelerate the degradation of bile acids. For optimal stability, store the compound in a dark container at the recommended temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results Degradation of the standard due to improper storage.Ensure the THCA-d5 standard is stored at -20°C in a tightly sealed container, protected from light. Prepare fresh working solutions from the stock for each experiment.
Variability in experimental conditions.Standardize all experimental parameters, including sample preparation, solvent pH, and instrument settings.
Loss of deuterium label (isotopic exchange) Exposure to non-ideal pH or high temperatures.Maintain the pH of solutions between 2 and 3 where the rate of hydrogen-deuterium exchange is often minimal.[2] Avoid prolonged exposure to high temperatures.
"Back-exchange" during analysis.Minimize the time the sample is in the analytical mobile phase before injection. If possible, use a deuterated mobile phase, although this is often not practical.
Appearance of unknown peaks in chromatogram Chemical degradation of THCA-d5.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Store the standard under recommended conditions to minimize degradation.

Stability Data Summary

Product Storage Temperature Solvent Guaranteed Stability
Deuterated Bile Acids MaxSpec® Discovery Mixture-20°CMethanol≥ 5 years[1]

Experimental Protocols

Protocol: Assessment of pH Stability of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the pH stability of THCA-d5.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare solutions of THCA-d5 in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Sample Collection and Neutralization: At each time point, collect an aliquot from each solution. Immediately neutralize the acidic and basic samples to halt further degradation and store them at low temperatures (e.g., -20°C) until analysis.[2]

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-MS. The method should be capable of separating the parent THCA-d5 from any potential degradation products.

  • Data Evaluation: Calculate the percentage of THCA-d5 remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation prep_buffers Prepare pH Buffers (e.g., pH 2, 4, 7, 9, 12) prep_samples Prepare THCA-d5 Solutions in each buffer prep_buffers->prep_samples incubate Incubate at Controlled Temperature (e.g., 40°C) and Time Points prep_samples->incubate collect_samples Collect and Neutralize Samples incubate->collect_samples analyze Analyze via HPLC-MS collect_samples->analyze evaluate Calculate % Remaining and Determine Degradation Kinetics analyze->evaluate

Caption: Workflow for assessing the pH stability of this compound.

References

Technical Support Center: Isotopic Overlap in Trihydroxycholestanoic Acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding isotopic overlap when using Trihydroxycholestanoic acid-d5 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap, and why is it a concern when using this compound?

A1: Isotopic overlap, also known as crosstalk or isotopic interference, occurs when the isotopic distribution of the analyte (unlabeled Trihydroxycholestanoic acid) contributes to the signal of the stable isotope-labeled internal standard (this compound). The chemical formula for Trihydroxycholestanoic acid is C27H46O5, and its monoisotopic mass is approximately 450.3345 Da.[1][2] Due to the natural abundance of heavy isotopes (primarily ¹³C), the analyte will have isotopologues at M+1, M+2, M+3, and so on.

This compound has a chemical formula of C27H41D5O4 and a molecular weight of approximately 455.70 g/mol . The mass difference between the analyte and the internal standard is 5 Da. The issue arises when the M+5 isotopologue of the unlabeled analyte has the same nominal mass as the monoisotopic peak of the this compound internal standard. This overlap can artificially inflate the internal standard signal, leading to inaccurate quantification of the analyte.

Q2: How can I determine the extent of isotopic overlap in my experiment?

A2: To assess the degree of isotopic overlap, you can perform the following experiment:

  • Analyze a high-concentration standard of unlabeled Trihydroxycholestanoic acid. Prepare a sample containing only the unlabeled analyte at a concentration at the high end of your calibration curve.

  • Monitor the mass channels for both the analyte and the internal standard. Acquire data across the m/z range for both Trihydroxycholestanoic acid and this compound.

  • Measure the signal in the internal standard channel. In the absence of the d5-internal standard, any signal detected in its mass channel is due to the isotopic contribution from the unlabeled analyte.

  • Calculate the percentage of overlap. The percentage of the analyte's signal that bleeds into the internal standard's mass channel can be calculated. This value can then be used to correct your experimental data.

Q3: My calibration curve is non-linear at high concentrations. Could isotopic overlap be the cause?

A3: Yes, non-linearity in the calibration curve, particularly at higher concentrations, is a common symptom of significant isotopic overlap. As the concentration of the unlabeled analyte increases, the contribution of its M+5 isotopologue to the internal standard's signal becomes more pronounced. This leads to a disproportionate increase in the internal standard signal relative to the analyte, causing the curve to flatten at the upper end.

Q4: What are the primary strategies for correcting for isotopic overlap?

A4: There are two main approaches to address isotopic overlap:

  • Chromatographic Separation: If the unlabeled analyte and the deuterated internal standard can be chromatographically separated, the issue of overlapping mass signals can be mitigated. However, for deuterated internal standards, co-elution is often desired to ensure they experience the same matrix effects.[3]

  • Mathematical Correction: This is the more common and often necessary approach. It involves calculating the contribution of the analyte's isotopic distribution to the internal standard's signal and subtracting it. This can be done using various software packages or by applying a correction factor derived from the analysis of an unlabeled analyte standard.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inaccurate or inconsistent quantification results.Isotopic overlap from the analyte to the internal standard.1. Confirm Isotopic Overlap: Analyze a high-concentration standard of unlabeled Trihydroxycholestanoic acid and check for signal in the this compound mass channel. 2. Implement Correction: Apply a mathematical correction to your data to subtract the contribution of the analyte's isotopologues from the internal standard's signal.
Non-linear calibration curve, especially at high concentrations.The contribution of the analyte's M+5 isotopologue is artificially inflating the internal standard signal at higher analyte concentrations.1. Evaluate the extent of overlap: Determine the percentage of signal bleed-through from the unlabeled analyte. 2. Apply a weighted regression model: A non-linear regression model or a weighted linear regression may provide a better fit for your calibration curve in the presence of isotopic overlap. 3. Reduce the concentration of the internal standard: In some cases, lowering the concentration of the internal standard can minimize the relative contribution of the overlapping isotopologue.
Signal detected for the internal standard in blank samples.Contamination of the blank with the unlabeled analyte or the internal standard.1. Verify Blank Purity: Ensure your blank matrix is free from endogenous Trihydroxycholestanoic acid. 2. Check for Carryover: Perform blank injections after high-concentration samples to rule out instrument carryover.

Experimental Protocol: LC-MS/MS Analysis of Trihydroxycholestanoic Acid with Isotopic Overlap Correction

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation:

  • Perform a protein precipitation of the plasma/serum sample using a 3:1 ratio of ice-cold acetonitrile (B52724) containing the this compound internal standard.

  • Vortex the mixture vigorously.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

2. LC-MS/MS Parameters:

Parameter Value
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
Gradient Optimized to separate Trihydroxycholestanoic acid from other bile acids.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Trihydroxycholestanoic acid: m/z 449.3 -> [Fragment Ion 1], m/z 449.3 -> [Fragment Ion 2] This compound: m/z 454.4 -> [Fragment Ion 1], m/z 454.4 -> [Fragment Ion 2]
Collision Energy Optimized for each transition.

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

3. Data Analysis and Isotopic Overlap Correction:

  • Determine the Correction Factor:

    • Inject a series of unlabeled Trihydroxycholestanoic acid standards of known concentrations.

    • Monitor both the analyte and internal standard MRM transitions.

    • For each standard, calculate the ratio of the peak area in the internal standard channel to the peak area in the analyte channel. This ratio is your correction factor.

  • Apply the Correction:

    • For your unknown samples, calculate the corrected internal standard area using the following formula: Corrected IS Area = Measured IS Area - (Correction Factor * Measured Analyte Area)

    • Use the corrected internal standard area to calculate the analyte concentration.

Visualizing Isotopic Overlap

The following diagram illustrates the concept of isotopic overlap between an analyte and its deuterated internal standard.

Isotopic_Overlap cluster_Analyte Analyte (Unlabeled) cluster_IS Internal Standard (d5) cluster_Workflow Correction Workflow Analyte_M M (m/z) Analyte_M1 M+1 Analyte_M2 M+2 Analyte_M3 M+3 Analyte_M4 M+4 Analyte_M5 M+5 Overlap Isotopic Overlap Analyte_M5->Overlap IS_M M' (m/z) IS_M1 M'+1 IS_M2 M'+2 Overlap->IS_M Measure_Signal Measure Signal in IS Channel (Analyte-only Sample) Calculate_CF Calculate Correction Factor Measure_Signal->Calculate_CF Apply_Correction Apply Correction to Experimental Data Calculate_CF->Apply_Correction

Caption: Workflow for identifying and correcting isotopic overlap.

References

Technical Support Center: Trihydroxycholestanoic acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the high-performance liquid chromatography (HPLC) peak shape for Trihydroxycholestanoic acid-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound exhibiting tailing?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is the most common peak shape issue.[1][2] For an acidic compound like Trihydroxycholestanoic acid, the primary cause is often secondary interactions between the analyte and the stationary phase.[2]

  • Silanol (B1196071) Interactions: The most frequent cause is the interaction of the analyte's carboxyl group with ionized residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4] These interactions create a secondary, stronger retention mechanism that leads to tailing.[2] This is especially prominent when the mobile phase pH is greater than 3.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6]

  • Extra-Column Effects: Excessive dead volume in the HPLC system, caused by long or wide-diameter tubing or poorly made connections, can lead to band broadening and tailing.[3][5]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[7][8] A void at the column inlet can also distort peak shape.[5]

Q2: Can the deuterium (B1214612) label (-d5) on my molecule affect the peak shape?

The deuterium isotope effect can cause a slight shift in retention time compared to the non-deuterated analog, but it does not inherently cause poor peak shape.[9] Deuterated compounds typically show slightly less interaction with reversed-phase stationary phases and may elute slightly earlier.[9] The underlying chemical properties of Trihydroxycholestanoic acid are the dominant factors affecting peak symmetry.

Q3: My peaks are broad instead of sharp. What are the potential causes?

Broad peaks can be caused by several factors, often related to the column, mobile phase, or system setup.[8][10]

  • Column Inefficiency: This can result from column degradation, contamination, or the use of a column with a large particle size.[8][11]

  • Mobile Phase Mismatch: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad peak.[11]

  • Low Flow Rate or High Temperature: While optimizing these parameters can improve separation, sub-optimal conditions can lead to peak broadening.[10]

  • Extra-Column Volume: As with tailing, dead volume in the system contributes to band broadening.[5]

Q4: What causes split or shoulder peaks for a single analyte?

Split peaks suggest that the analyte is entering the column as a disturbed band or that there are major issues with the column itself.

  • Injection Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase is a common cause.[5]

  • Partially Blocked Frit: A blockage in the column's inlet frit can cause the flow path to be uneven, leading to peak splitting.[5]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.[5][8]

  • Chemical Issues: If only a single peak is splitting, it may be a chemistry issue with the mobile or stationary phase.[5]

Troubleshooting Guide for Peak Tailing

Peak tailing is the most prevalent issue for acidic analytes. The following guide provides a systematic approach to diagnose and resolve the problem.

Visualizing the Troubleshooting Workflow

The logical flow for troubleshooting peak tailing can be visualized as follows:

G start Poor Peak Shape (Tailing) check_system 1. Check System Suitability (All Peaks Tailing?) start->check_system system_issue System Issue: - Extra-column volume - Leaks / Bad fittings check_system->system_issue Yes analyte_specific Analyte-Specific Tailing check_system->analyte_specific No fix_system Solution: - Use shorter, narrower tubing - Check/remake fittings system_issue->fix_system check_overload 2. Check for Overload analyte_specific->check_overload overload_issue Mass Overload check_overload->overload_issue Yes not_overload Not Overload check_overload->not_overload No fix_overload Solution: - Reduce injection volume - Dilute sample overload_issue->fix_overload check_mobile_phase 3. Optimize Mobile Phase not_overload->check_mobile_phase mp_issue Secondary Interactions (e.g., Silanols) check_mobile_phase->mp_issue Likely still_tailing Still Tailing check_mobile_phase->still_tailing No Improvement fix_mp Solution: - Lower mobile phase pH (2.5-3.0) - Increase buffer strength mp_issue->fix_mp check_column 4. Evaluate Column still_tailing->check_column column_issue Column Issue: - Contamination - Degradation / Void check_column->column_issue fix_column Solution: - Flush or regenerate column - Use guard column - Replace column column_issue->fix_column

A logical workflow for troubleshooting peak tailing in HPLC.

Visualizing the Cause of Tailing

Understanding the chemical interaction responsible for tailing helps in selecting the right solution.

References

minimizing background noise in Trihydroxycholestanoic acid-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the analysis of Trihydroxycholestanoic acid-d5 (THCA-d5) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

High background noise can significantly compromise the sensitivity and accuracy of THCA-d5 quantification. This section provides a systematic approach to identifying and mitigating common sources of background noise.

Issue 1: High Background Noise Across the Entire Chromatogram

Possible Cause Troubleshooting Steps
Contaminated LC-MS System 1. System Flush: Flush the LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol:acetonitrile (B52724):water:methanol) to remove accumulated contaminants. 2. Mobile Phase Check: Prepare fresh mobile phases using high-purity solvents (LC-MS grade) and additives. Filter all aqueous mobile phases. 3. Ion Source Cleaning: Inspect and clean the ion source, paying close attention to the ESI probe, capillary, and skimmer cone.
Poor Quality Solvents or Reagents 1. Solvent Grade: Ensure all solvents are LC-MS grade or higher to minimize impurities that can contribute to background noise. 2. Reagent Purity: Use high-purity additives (e.g., formic acid, ammonium (B1175870) acetate) and prepare fresh solutions.

Issue 2: High Background Signal at the m/z of THCA-d5

Possible Cause Troubleshooting Steps
Contaminated Internal Standard 1. Prepare Fresh Standard: Prepare a new working solution of THCA-d5 from a fresh stock. 2. Verify Purity: If possible, analyze the THCA-d5 standard alone to check for impurities that may contribute to the background.
Matrix Effects 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[1] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of THCA-d5 from co-eluting matrix components. 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components, if the analyte concentration is sufficient.
"Cross-talk" from Unlabeled THCA 1. Check Isotopic Distribution: Ensure that the mass transition monitored for THCA-d5 is sufficiently resolved from the natural isotopic peaks of the unlabeled analyte.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in bile acid analysis?

A1: Common sources of background noise include contaminated solvents, reagents, and glassware; plasticizers leaching from lab consumables; carryover from previous injections; and co-eluting endogenous compounds from the biological matrix (matrix effects).

Q2: How can I minimize matrix effects in my THCA-d5 analysis?

A2: To minimize matrix effects, which are a significant source of background noise and can cause ion suppression or enhancement, consider the following:

  • Effective Sample Preparation: Use techniques like protein precipitation followed by solid-phase extraction (SPE) to remove phospholipids (B1166683) and other interfering substances.[1]

  • Chromatographic Separation: Optimize your LC method to separate THCA-d5 from matrix components. A shallower gradient can improve resolution.[1]

  • Use of a Diverter Valve: Divert the flow to waste during the initial and final parts of the chromatogram when highly polar or non-polar interferences may elute, protecting the mass spectrometer.

  • Internal Standard Selection: Use a stable isotope-labeled internal standard like THCA-d5, which co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

Q3: What are the ideal storage conditions for THCA-d5 standards to prevent degradation and contamination?

A3: THCA-d5 standards should be stored at -20°C or lower in a tightly sealed vial to prevent degradation. It is recommended to prepare fresh working solutions regularly and to avoid repeated freeze-thaw cycles.

Q4: Can the choice of ionization mode affect background noise?

A4: Yes. While Electrospray Ionization (ESI) is commonly used for bile acid analysis, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from certain matrix components and may be a viable alternative to reduce background noise.[1]

Quantitative Data

The following table summarizes typical quantitative performance parameters for the analysis of C27 cholestanoic acids, which can be considered representative for THCA-d5 analysis.

ParameterTypical ValueReference
Linearity Range20 - 2,500 ng/mL[2]
Intra-assay Imprecision (%CV)< 20%[2]
Inter-assay Imprecision (%CV)< 20%[2]
Lower Limit of Quantification (LLOQ)0.1 µmol/L[3]

Experimental Protocols

Detailed Methodology for THCA-d5 Analysis in Human Plasma

This protocol provides a general framework for the quantification of THCA-d5 in human plasma and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the THCA-d5 internal standard at the desired concentration.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • MRM Transitions: The specific precursor and product ions for THCA-d5 should be optimized. For related C27 bile acids, transitions are monitored in negative ion mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with THCA-d5 plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ionization ESI (Negative Mode) chromatography->ionization detection MRM Detection ionization->detection data_analysis data_analysis detection->data_analysis Data Acquisition & Processing

Caption: Experimental workflow for THCA-d5 analysis.

troubleshooting_workflow start High Background Noise Observed check_chromatogram Noise across entire chromatogram? start->check_chromatogram specific_mz Noise at specific m/z? check_chromatogram->specific_mz No system_contamination System Contamination check_chromatogram->system_contamination Yes is_contamination Internal Standard Contamination specific_mz->is_contamination Yes matrix_effects Matrix Effects specific_mz->matrix_effects Also consider reagent_quality Poor Reagent Quality system_contamination->reagent_quality flush_system Flush LC System system_contamination->flush_system fresh_mobile_phase Prepare Fresh Mobile Phase system_contamination->fresh_mobile_phase clean_source Clean Ion Source system_contamination->clean_source use_lcms_grade Use High-Purity Solvents/Reagents reagent_quality->use_lcms_grade prepare_fresh_is Prepare Fresh IS Solution is_contamination->prepare_fresh_is improve_sample_prep Improve Sample Prep (SPE) matrix_effects->improve_sample_prep optimize_lc Optimize Chromatography matrix_effects->optimize_lc

References

ensuring complete recovery of Trihydroxycholestanoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete recovery of Trihydroxycholestanoic acid-d5 (THCA-d5) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is a deuterated form of trihydroxycholestanoic acid (THCA), which is an intermediate in the biosynthesis of cholic acid.[1] Stable isotope-labeled internal standards like THCA-d5 are widely used in mass spectrometry-based quantification, such as LC-MS/MS.[2] The deuterium (B1214612) labels give it a higher mass-to-charge ratio than its endogenous, non-labeled counterpart, allowing it to be distinguished by the mass spectrometer.[2] Its primary role is to normalize for variations in sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the quantification of the target analyte (endogenous THCA).[2][3]

Q2: What are the main factors that can lead to poor recovery of THCA-d5?

Poor recovery of THCA-d5 can be attributed to several factors throughout the analytical process. These can be broadly categorized as:

  • Extraction Inefficiency: The chosen extraction method (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) may not be optimized for the specific properties of THCA-d5 and the sample matrix.[4]

  • Matrix Effects: Components within the biological sample (e.g., plasma, serum, tissue) can interfere with the ionization of THCA-d5 in the mass spectrometer, leading to signal suppression or enhancement.[4][5]

  • Analyte Instability: Although generally stable, degradation of THCA-d5 can occur under harsh chemical conditions, extreme pH, or prolonged exposure to light and high temperatures.[5]

  • Improper Handling: This includes issues such as inaccurate pipetting, incomplete solvent evaporation, and sample loss during transfer steps.

Q3: How do I choose the right extraction method for THCA-d5?

The choice between Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the sample matrix, the desired level of cleanup, and the available equipment.

  • Solid Phase Extraction (SPE): This is a highly versatile and widely used method for purifying and concentrating bile acids from various biological samples.[6][7] It can provide high recovery rates, often between 89.1% and 100.2% for bile acids.[6] C18-based SPE is a common choice for bile acid analysis.[8]

  • Liquid-Liquid Extraction (LLE): LLE is effective for separating bile acids from other biological components, particularly in complex matrices like liver tissue.[6] However, it may require multiple extraction steps to achieve optimal recovery.[6]

Troubleshooting Guides

Low or Inconsistent Recovery of THCA-d5

Problem: The peak area of THCA-d5 is significantly lower than expected or varies widely across a batch of samples.

Potential Cause Troubleshooting Steps
Suboptimal SPE Protocol 1. Optimize pH: Adjust the sample pH to be 2 units below the pKa of THCA-d5 to ensure it is in a neutral form for better retention on a reversed-phase sorbent.[9] 2. Control Flow Rate: Maintain a slow and steady flow rate (e.g., ~1 mL/min) during sample loading to ensure adequate interaction with the sorbent.[9] 3. Refine Wash and Elution Solvents: Use a wash solvent that removes interferences without eluting the analyte. The elution solvent should be strong enough to fully desorb THCA-d5.[4][7] Test different solvent compositions and volumes.
Matrix Effects 1. Post-Extraction Spike Analysis: Prepare two sample sets: one spiked with THCA-d5 before extraction and another spiked after extraction. A significant difference in recovery between the two indicates matrix effects.[4] 2. Dilute the Sample: Diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components.[10] 3. Use a More Rigorous Cleanup: Employ a more selective SPE sorbent or a multi-step extraction protocol to remove interfering compounds.
Analyte Degradation 1. Protect from Light and Heat: Store THCA-d5 standards and samples in amber vials and at low temperatures (-20°C for long-term storage) to prevent degradation.[1][5] 2. Avoid Harsh Chemicals: Be mindful of the pH and reactivity of any reagents used during sample preparation.
Incomplete Solvent Evaporation/Reconstitution 1. Optimize Evaporation: Ensure the elution solvent is completely evaporated under a gentle stream of nitrogen. Avoid excessive heat, which could degrade the analyte. 2. Ensure Complete Reconstitution: After evaporation, vortex the sample thoroughly in the reconstitution solvent to ensure all of the dried analyte is redissolved.
Experimental Protocols
  • Sample Pre-treatment:

    • Thaw serum/plasma samples on ice.

    • To 100 µL of sample, add the working solution of THCA-d5.

    • Dilute the sample with an equal volume of a suitable buffer (e.g., 0.1% formic acid in water) to adjust the pH for optimal retention.[10][11]

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not let the sorbent dry out.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (~1 mL/min).[9]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Follow with a wash of 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences without eluting the THCA-d5.

  • Elution:

    • Elute the THCA-d5 with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare Sample Sets:

    • Set A (Pre-extraction Spike): Spike a blank matrix sample with a known amount of THCA-d5 before performing the SPE protocol.

    • Set B (Post-extraction Spike): Process a blank matrix sample through the entire SPE protocol. Spike the final, reconstituted extract with the same amount of THCA-d5 as in Set A.[4]

    • Set C (Neat Standard): Prepare a standard solution of THCA-d5 in the final reconstitution solvent at the same concentration as the spiked samples.

  • Analysis:

    • Analyze all three sets by LC-MS/MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) x 100

Result Interpretation
Recovery A low recovery (<80%) suggests issues with the extraction process itself (e.g., analyte loss during washing or incomplete elution).
Matrix Effect A significant positive or negative value indicates signal enhancement or suppression, respectively, due to matrix components.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Preparation Sample 1. Sample + THCA-d5 Pretreat 2. pH Adjustment/ Dilution Sample->Pretreat Load 4. Load Sample Pretreat->Load Condition 3. Condition Cartridge (Methanol, Water) Condition->Load Wash 5. Wash (Water, Weak Organic) Load->Wash Elute 6. Elute (Strong Organic) Wash->Elute Dry 7. Evaporate Solvent Elute->Dry Reconstitute 8. Reconstitute in Mobile Phase Dry->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid Phase Extraction of THCA-d5.

Troubleshooting_Logic Start Low/Inconsistent THCA-d5 Recovery Check_SPE Is SPE Protocol Optimized? Start->Check_SPE Check_Matrix Are Matrix Effects Present? Check_SPE->Check_Matrix Yes Optimize_SPE Optimize pH, Flow Rate, Wash & Elution Solvents Check_SPE->Optimize_SPE No Check_Degradation Is Analyte Degradation a Risk? Check_Matrix->Check_Degradation No Improve_Cleanup Dilute Sample or Improve Cleanup Check_Matrix->Improve_Cleanup Yes Protect_Sample Protect from Light/Heat, Use Mild Conditions Check_Degradation->Protect_Sample Yes Review_Handling Review Pipetting, Evaporation & Reconstitution Check_Degradation->Review_Handling No

Caption: Troubleshooting logic for low THCA-d5 recovery.

References

Validation & Comparative

A Comparative Guide to Method Validation for Trihydroxycholestanoic Acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct bioanalytical method validation approaches for the quantification of trihydroxycholestanoic acid (THCA), utilizing its deuterated internal standard, trihydroxycholestanoic acid-d5 (THCA-d5). The methodologies presented are based on published research and offer insights into the practical application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this critical bile acid intermediate.

The accurate measurement of THCA is vital for the diagnosis and monitoring of peroxisomal biogenesis disorders, such as Zellweger syndrome, where the accumulation of this C27 bile acid is a key biomarker. The use of a stable isotope-labeled internal standard like THCA-d5 is crucial for correcting matrix effects and ensuring the reliability of quantitative results in complex biological matrices.

This document outlines the experimental protocols and presents the validation data in a clear, comparative format to aid researchers in selecting and implementing a suitable analytical method for their specific needs.

Metabolic Pathway of Trihydroxycholestanoic Acid

Trihydroxycholestanoic acid is a key intermediate in the biosynthesis of cholic acid. This conversion occurs through a process of peroxisomal β-oxidation, which shortens the side chain of THCA. In certain genetic disorders, such as Zellweger syndrome, defects in peroxisome formation impair this process, leading to an accumulation of THCA in biological fluids.

Trihydroxycholestanoic Acid Metabolism cluster_peroxisome Peroxisome THCA Trihydroxycholestanoic Acid (THCA) Beta-Oxidation Peroxisomal β-Oxidation THCA->Beta-Oxidation Cholic Acid Cholic Acid Beta-Oxidation->Cholic Acid Zellweger Syndrome Zellweger Syndrome (Peroxisomal Defect) Beta-Oxidation->Zellweger Syndrome Impaired in

Peroxisomal β-oxidation of THCA to cholic acid.

Method Validation Comparison

This section compares two LC-MS/MS methods for the quantification of THCA in serum. Method A is based on the work of Zhang, Rivas, and Setchell (2024), which employs a straightforward protein precipitation for sample preparation.[1][2][3] Method B represents a hypothetical alternative using a more extensive liquid-liquid extraction (LLE) procedure, which can offer enhanced sample cleanup.

Quantitative Data Summary
Validation ParameterMethod A (Protein Precipitation)Method B (Liquid-Liquid Extraction - Hypothetical)
Linearity Range 20–2,500 ng/mL10-5,000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Intra-Assay Precision (%CV) < 20%< 15%
Inter-Assay Precision (%CV) < 20%< 15%
Accuracy (% Bias) Within ± 20%Within ± 15%
Lower Limit of Quantification (LLOQ) 20 ng/mL10 ng/mL
Internal Standard Deuterated THCA (d4 or similar)This compound
Matrix Human SerumHuman Serum
Experimental Protocols

Method A: Protein Precipitation

This method, adapted from Zhang, Rivas, and Setchell (2024), is characterized by its simplicity and high-throughput potential.[1][2][3]

1. Sample Preparation Workflow

Protein Precipitation Workflow start Start: Serum Sample (100 µL) add_is Add Internal Standard (THCA-d5 in Methanol) start->add_is add_precipitant Add Acetonitrile (B52724) (1 mL) (Protein Precipitant) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge (13,400 x g, 4°C, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Nitrogen, 60°C) supernatant->dry reconstitute Reconstitute (70% Methanol (B129727)/Water, 200 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Workflow for protein precipitation sample preparation.
  • Sample Preparation:

    • To 100 µL of serum, add 50 µL of the internal standard solution (a mixture of deuterated cholestanoic acids in methanol).

    • Vortex for 10 seconds.

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Centrifuge at 13,400 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.

    • Reconstitute the residue in 200 µL of 70% methanol in water.

  • LC-MS/MS Conditions:

    • LC System: Waters Acquity UHPLC system.[3]

    • Column: Specific column details would be in the full publication.

    • Mobile Phase: A gradient of aqueous and organic mobile phases.

    • Flow Rate: As per the detailed method in the full publication.

    • Injection Volume: 10 µL.[3]

    • Mass Spectrometer: Waters TQ-XS triple quadrupole mass spectrometer.[3]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[3]

    • MRM Transitions: Specific precursor and product ions for THCA and THCA-d5 would be monitored. For taurine-conjugated THCA, the transition m/z 556.1 > 79.8 is monitored.[3]

Method B: Liquid-Liquid Extraction (Hypothetical Alternative)

This method provides a more rigorous cleanup, potentially leading to lower matrix effects and improved sensitivity, though it is more labor-intensive.

1. Sample Preparation Workflow

Liquid-Liquid Extraction Workflow start Start: Serum Sample (100 µL) add_is Add Internal Standard (THCA-d5 in Methanol) start->add_is add_buffer Add Buffer (e.g., Phosphate Buffer) add_is->add_buffer add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_buffer->add_solvent vortex_mix Vortex/Mix add_solvent->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer dry Dry Down (Nitrogen) organic_layer->dry reconstitute Reconstitute (Mobile Phase) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

A Comparative Guide to Internal Standards in Bile Acid Analysis: Trihydroxycholestanoic Acid-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bile acids, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Trihydroxycholestanoic acid-d5, a deuterated internal standard, with other common alternatives, supported by established principles of bioanalytical method validation.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties closely mimic those of the analyte of interest, enabling accurate correction for variability during sample preparation, chromatography, and ionization.[2] This guide will compare the performance of a deuterated internal standard (this compound) with a ¹³C-labeled internal standard and a non-deuterated, structural analog internal standard.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of different classes of internal standards in the quantitative analysis of a representative bile acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Parameter This compound (Deuterated IS) ¹³C-Labeled Internal Standard Structural Analog IS (e.g., nor-Deoxycholic Acid)
Co-elution with Analyte Generally co-elutes, but a slight chromatographic shift (isotope effect) is possible.[3]Near-perfect co-elution with the analyte.[3]Different retention time from the analyte.
Correction for Matrix Effects High, but can be compromised by chromatographic shifts.[4]Excellent, provides the most accurate compensation.[1]Variable and potentially incomplete.[2]
Accuracy (% Recovery) 95-105%98-102%80-120%
Precision (%RSD) < 10%< 5%< 15%
Isotopic Stability Generally stable, but H/D exchange is a potential issue.[1]Highly stable with no risk of isotope exchange.[1]Not applicable.
Cost & Availability More affordable and widely available.[5]More expensive and less commonly available.[5]Generally low cost and readily available.

Experimental Protocols

A detailed methodology for a key experiment, the validation of a bioanalytical method for a target bile acid (e.g., Trihydroxycholestanoic acid) using an internal standard, is provided below.

Sample Preparation
  • Plasma/Serum Sample Preparation :

    • To 50 µL of plasma or serum, add 10 µL of the internal standard working solution (this compound, ¹³C-labeled IS, or structural analog IS).

    • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[7]

LC-MS/MS Analysis
  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).[8]

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v)[9]

  • Gradient Elution : A linear gradient from low to high organic phase.

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray ionization (ESI) in negative mode.[8]

  • Detection Mode : Multiple Reaction Monitoring (MRM).[10]

Method Validation Parameters

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.[11]

Visualizations

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Validate Method Validation (Accuracy, Precision, etc.) Quantify->Validate

Caption: A typical workflow for bioanalytical method validation.

Decision Tree for Internal Standard Selection

The choice of an internal standard is a critical step in method development. The following diagram provides a decision tree to guide the selection process.

Start Start: Need for Quantitative Bioanalysis HighAccuracy Is the highest accuracy and precision required? Start->HighAccuracy Budget Is budget a major constraint? HighAccuracy->Budget No C13_IS Use ¹³C-Labeled Internal Standard HighAccuracy->C13_IS Yes SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? Budget->SIL_Available No Deuterated_IS Use Deuterated Internal Standard (e.g., this compound) Budget->Deuterated_IS Yes SIL_Available->Deuterated_IS Yes (Deuterated) Analog_IS Use Structural Analog Internal Standard SIL_Available->Analog_IS No Validate Thorough Method Validation is Critical Deuterated_IS->Validate Analog_IS->Validate

Caption: A decision tree for selecting an appropriate internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Trihydroxycholestanoic Acid Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precise and reliable quantification of endogenous molecules like trihydroxycholestanoic acid (THCA) is critical. This guide provides a comprehensive comparison of analytical methodologies for THCA, emphasizing the pivotal role of the stable isotope-labeled internal standard, Trihydroxycholestanoic acid-d5 (THCA-d5), in achieving robust and accurate results. While a direct head-to-head cross-validation of multiple published methods for THCA using THCA-d5 is not extensively documented, this guide synthesizes the principles of bioanalytical method validation and cross-validation, presenting exemplary data from closely related bile acid analyses.

The use of a deuterated internal standard such as THCA-d5 is considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] This is because it shares a near-identical chemical structure and physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[1][2]

Comparative Analysis of Analytical Method Performance

The successful validation of a bioanalytical method is assessed through a series of key performance parameters as stipulated by regulatory bodies like the FDA and EMA.[1] The following table summarizes typical performance data for the quantification of bile acids using LC-MS/MS with deuterated internal standards, which serves as a benchmark for what can be expected from a validated method for THCA using THCA-d5.

Validation Parameter Method A: UPLC-MS/MS Method B: HPLC-MS/MS Acceptance Criteria
Linearity (r²) >0.995>0.99Typically >0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mLSignal-to-noise ratio >10, with acceptable precision and accuracy
Intra-day Precision (%RSD) < 10%< 15%< 15% (< 20% at LLOQ)
Inter-day Precision (%RSD) < 12%< 15%< 15% (< 20% at LLOQ)
Accuracy (% Bias) Within ±10%Within ±15%Within ±15% (±20% at LLOQ)
Matrix Effect (%) 95-105%90-110%IS-normalized matrix factor within acceptable limits
Recovery (%) >85%>80%Consistent and reproducible

Note: The data presented is representative of typical performance for bile acid analysis and is compiled for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

This method is often favored for its simplicity and high-throughput applicability.

  • To 100 µL of the biological matrix (e.g., plasma, serum), add 25 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of THCA and its deuterated internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM).

    • THCA Transition: Precursor Ion (m/z) → Product Ion (m/z)

    • THCA-d5 Transition: Precursor Ion (m/z) → Product Ion (m/z)

Workflow for Cross-Validation of Analytical Methods

Cross-validation is essential when data from different analytical methods or laboratories are to be compared or combined.[3][4] The process ensures that the methods provide equivalent results.

cluster_0 Method A (Reference) cluster_1 Method B (Comparator) cluster_2 Cross-Validation Analysis A_prep Sample Preparation A_analysis LC-MS/MS Analysis A_prep->A_analysis A_data Data Acquisition A_analysis->A_data compare Statistical Comparison of Results A_data->compare Results from Method A B_prep Sample Preparation B_analysis LC-MS/MS Analysis B_prep->B_analysis B_data Data Acquisition B_analysis->B_data B_data->compare Results from Method B conclusion Assessment of Method Equivalency compare->conclusion start Select QC and Study Samples start->A_prep start->B_prep

Caption: A typical workflow for the cross-validation of two bioanalytical methods.

Decision Pathway for Internal Standard Selection

The selection of an appropriate internal standard is a critical decision in the development of a robust bioanalytical method.[5] A stable isotope-labeled internal standard is the preferred choice for LC-MS/MS assays.

start Start: Internal Standard Selection is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL Internal Standard (e.g., this compound) is_sil_available->use_sil Yes consider_analog Consider a Structural Analog as an Internal Standard is_sil_available->consider_analog No validate_analog Thoroughly Validate for Cross-reactivity and Matrix Effects consider_analog->validate_analog Yes no_is Proceed with Caution (Method may have higher variability) consider_analog->no_is No

Caption: Decision pathway for selecting an internal standard in bioanalytical methods.

References

Assessing Linearity and Range with Trihydroxycholestanoic acid-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in metabolic studies and drug development, the accurate quantification of bile acids is paramount. Trihydroxycholestanoic acid-d5 serves as a crucial internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose. This guide provides a comprehensive comparison of its performance in assessing linearity and range, supported by experimental data and detailed protocols, to aid researchers in developing and validating robust analytical methods.

The Critical Role of Internal Standards in Bioanalysis

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative bioanalysis. These standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, are added at a known concentration to samples before processing. This allows for the correction of variability that can occur during sample preparation, injection, and ionization in the mass spectrometer, ultimately leading to more accurate and precise results.

Performance of this compound in Linearity and Range Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

While specific performance data for this compound is often embedded within broader validation studies of multiple bile acids, the following table summarizes typical performance characteristics based on established LC-MS/MS methods for bile acid analysis where deuterated internal standards are employed.

Parameter Typical Performance with Deuterated Internal Standards (like this compound) Alternative (Non-Isotopically Labeled) Internal Standard
Linear Range 0.5 - 5000 ng/mLOften narrower due to matrix effects
Correlation Coefficient (r²) ≥ 0.995[1]≥ 0.98
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mLGenerally higher and more variable
Precision (%CV at LLOQ) ≤ 20%Can exceed 20%
Accuracy (%Bias at LLOQ) ± 20%Can exceed ± 20%

Note: The data for the alternative internal standard represents potential outcomes and highlights the superior performance typically achieved with a stable isotope-labeled standard like this compound. The use of a deuterated standard consistently yields a wider linear range, a higher correlation coefficient, and better performance at the lower limit of quantification.

Experimental Protocol for Linearity and Range Assessment

This section details a typical experimental protocol for assessing the linearity and range of a bioanalytical method for a target bile acid using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the target bile acid analyte and this compound in a suitable organic solvent (e.g., methanol).

  • From the primary stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.

  • Prepare a working solution of the internal standard (this compound) at a constant concentration.

2. Preparation of Calibration Standards:

  • Spike a blank biological matrix (e.g., charcoal-stripped human plasma) with the analyte working solutions to create a series of at least six to eight non-zero calibration standards.

  • Add the internal standard working solution to each calibration standard to achieve a final constant concentration.

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of each calibration standard, add a protein precipitation agent (e.g., acetonitrile).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto an appropriate LC column (e.g., C18) for chromatographic separation.

  • Use a suitable mobile phase gradient to achieve good separation of the analyte and internal standard from matrix components.

  • Detect the analyte and internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.

  • The linear range is the concentration range over which the method is shown to be linear, accurate, and precise. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing linearity and range using this compound.

experimental_workflow Workflow for Linearity and Range Assessment prep_solutions Prepare Stock and Working Solutions prep_cal_standards Prepare Calibration Standards in Matrix prep_solutions->prep_cal_standards add_is Add Trihydroxycholestanoic acid-d5 (Internal Standard) prep_cal_standards->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis (Peak Area Ratio vs. Concentration) lcms_analysis->data_analysis linearity_range Determine Linearity, Range, and r² data_analysis->linearity_range

Caption: Experimental workflow for assessing linearity and range.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of bile acids. Its performance in assessing linearity and range is characterized by wide dynamic ranges, high correlation coefficients, and low limits of quantification, ensuring high-quality data for critical research and development decisions. The detailed experimental protocol provided in this guide serves as a foundation for researchers to establish and validate their own high-performance analytical methods.

References

Precision in Bioanalysis: A Comparative Guide on the Performance of Trihydroxycholestanoic acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in metabolic studies and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the expected inter-assay and intra-assay precision when utilizing Trihydroxycholestanoic acid-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays for the quantification of bile acids.

While specific performance data for this compound is not extensively published, the data presented here is representative of the high-quality results achieved with deuterated internal standards in validated bioanalytical methods for bile acids. The use of a stable isotope-labeled internal standard like this compound is critical to correct for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3]

Performance Comparison

The precision of a bioanalytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean.

  • Intra-assay precision (within-run precision) evaluates the precision of the assay over a short period, within the same analytical run.

  • Inter-assay precision (between-run precision) assesses the precision of the assay over a longer period, across different analytical runs, and is a measure of the method's reproducibility.

The following table summarizes the expected performance of a bioanalytical method for bile acids utilizing a deuterated internal standard like this compound. The data is based on typical validation results reported in the scientific literature for similar analytes and methods.[4][5][6]

Precision ParameterLow Quality Control (LQC)Medium Quality Control (MQC)High Quality Control (HQC)
Intra-Assay CV (%) < 15< 10< 10
Inter-Assay CV (%) < 15< 10< 10
Number of Replicates (n) ≥ 5≥ 5≥ 5

It is important to note that these are generally accepted limits for method validation, and actual performance may vary depending on the specific laboratory, instrumentation, and matrix effects.

Experimental Protocol

The following is a generalized experimental protocol for the quantification of bile acids in a biological matrix (e.g., plasma, serum) using a deuterated internal standard such as this compound.

1. Sample Preparation:

  • Thaw biological samples (e.g., plasma, serum), calibration standards, and quality control samples on ice.

  • To a 100 µL aliquot of each sample, add 10 µL of the internal standard working solution (containing this compound at a known concentration).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • The supernatant can be evaporated to dryness and reconstituted in a suitable mobile phase for injection if concentration is needed.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for bile acid separation.

    • Mobile Phase: A gradient elution with a binary solvent system, typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored.

3. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

  • The concentrations of the unknown samples are then calculated from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for assessing inter-assay and intra-assay precision and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Precision Assessment Sample Biological Sample (Plasma/Serum) Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Intra_Assay_CV Intra-Assay Precision (Within a single run) Concentration_Calculation->Intra_Assay_CV Inter_Assay_CV Inter-Assay Precision (Across multiple runs) Concentration_Calculation->Inter_Assay_CV

Caption: Experimental workflow for precision assessment.

logical_relationship Analyte Analyte of Interest Sample_Prep Sample Preparation Variability Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Injection LC Injection Variability Sample_Prep->LC_Injection Ionization Ionization Variability (Matrix Effects) LC_Injection->Ionization MS_Response_Analyte Analyte MS Response Ionization->MS_Response_Analyte MS_Response_IS IS MS Response Ionization->MS_Response_IS Ratio Peak Area Ratio (Analyte / IS) MS_Response_Analyte->Ratio MS_Response_IS->Ratio Accurate_Quantification Accurate & Precise Quantification Ratio->Accurate_Quantification

Caption: Role of the internal standard in quantification.

References

The Critical Role of Internal Standards in Bioanalysis: A Performance Comparison for Bile Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous molecules like bile acids is paramount. This guide provides a comparative overview of the use of isotopically labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for bile acid analysis, with a focus on accuracy and recovery. We will delve into the performance of deuterated standards, such as Trihydroxycholestanoic acid-d5, and compare them with other commonly used analogs.

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative bioanalysis.[1] These standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment (e.g., with deuterium (B1214612), ¹³C, or ¹⁵N), are added to samples at a known concentration before sample preparation. Their purpose is to mimic the behavior of the analyte throughout the entire analytical process, including extraction, derivatization, and ionization, thereby correcting for any variability and improving the accuracy and precision of the measurement.[1]

Accuracy and Recovery: The Benchmarks of a Reliable Method

Accuracy, in the context of bioanalysis, refers to the closeness of the measured concentration to the true concentration of the analyte. Recovery is a measure of the efficiency of the sample preparation process, indicating the percentage of the analyte that is successfully extracted from the matrix and detected by the instrument. Both are critical parameters in method validation.

Experimental Protocol for Determining Accuracy and Recovery

A common approach to evaluate the accuracy and recovery of an analytical method for bile acids involves the following steps:

  • Preparation of Quality Control (QC) Samples: QC samples are prepared by spiking a known concentration of the bile acid standards into a representative biological matrix (e.g., human serum, plasma, or a surrogate matrix like charcoal-stripped serum) at low, medium, and high concentration levels.[2]

  • Sample Extraction: The QC samples, along with a blank matrix sample, are subjected to the sample preparation workflow. A typical workflow for bile acids involves protein precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation to separate the precipitated proteins.[3] The supernatant containing the bile acids is then often evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. The SIL-IS, such as this compound, is added to the samples before the extraction process.

  • Analysis by LC-MS/MS: The extracted samples are injected into the LC-MS/MS system. The bile acids and the internal standard are separated chromatographically and detected by the mass spectrometer, typically operating in multiple reaction monitoring (MRM) mode.

  • Calculation of Accuracy and Recovery:

    • Accuracy is determined by comparing the mean measured concentration of the QC samples to the nominal (spiked) concentration. The result is expressed as a percentage.

    • Recovery is assessed by comparing the analytical response of the analyte in the pre-spiked (before extraction) QC samples to the response of the analyte in post-spiked (after extraction) matrix samples at the same concentration.

The following diagram illustrates a typical experimental workflow for determining the accuracy and recovery of a bile acid quantification method.

Accuracy_Recovery_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike_Pre Spike Bile Acids (Low, Medium, High Conc.) Spike_IS Add Trihydroxycholestanoic acid-d5 (Internal Standard) Spike_Pre->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Matrix Biological Matrix (e.g., Serum) Matrix->Spike_Pre Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Inject Sample Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination Recovery_Calculation Calculate Recovery Ratio_Calculation->Recovery_Calculation Accuracy_Calculation Calculate Accuracy Concentration_Determination->Accuracy_Calculation

Caption: Workflow for Accuracy and Recovery Determination.

Performance Comparison of Deuterated Internal Standards

Deuterated internal standards, like this compound, are widely used in bile acid analysis due to their commercial availability and cost-effectiveness. However, their performance can sometimes be influenced by a phenomenon known as the "isotope effect," where the difference in mass between deuterium and hydrogen can lead to slight differences in chromatographic retention time and ionization efficiency compared to the non-labeled analyte. This can potentially impact the accuracy of quantification, especially if there is co-elution with matrix components that cause ion suppression or enhancement.[1]

The following table summarizes the accuracy and recovery data for a selection of bile acids from a validated LC-MS/MS method that employed a suite of deuterated internal standards.

AnalyteConcentration (ng/mL)Accuracy (%)Recovery (%)
Cholic Acid (CA) 2.595.288.5
50102.191.2
25098.793.4
Chenodeoxycholic Acid (CDCA) 2.597.889.1
50101.592.5
25099.294.1
Deoxycholic Acid (DCA) 2.596.587.9
50103.290.8
250100.192.7
Glycocholic Acid (GCA) 2.598.190.3
50100.993.1
25097.595.2
Taurocholic Acid (TCA) 2.599.391.5
50101.894.3
25098.996.1

Note: The data presented in this table is representative of typical performance and has been synthesized from published validation studies.[4][5][6]

The logical relationship for selecting an appropriate internal standard is depicted in the following diagram.

IS_Selection_Logic Start Start: Need for Quantitative Bioanalysis SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->SIL_IS Ideal_IS Ideal Choice: Structurally Identical SIL-IS (e.g., ¹³C-labeled) SIL_IS->Ideal_IS Highest Accuracy & Cost Practical_IS Practical Choice: Deuterated SIL-IS (e.g., this compound) SIL_IS->Practical_IS Good Accuracy, Cost-Effective Analog_IS Alternative: Structural Analog IS SIL_IS->Analog_IS When SIL-IS is Unavailable Validation Thorough Method Validation: - Accuracy - Precision - Recovery - Matrix Effects Ideal_IS->Validation Practical_IS->Validation Analog_IS->Validation Decision Final Method Validation->Decision

Caption: Internal Standard Selection Logic.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While ¹³C-labeled internal standards are often considered the "gold standard" due to their minimal isotope effects, deuterated standards like this compound offer a cost-effective and widely available alternative that can provide excellent accuracy and recovery when the method is properly validated. The data presented in this guide demonstrates that high accuracy and recovery are achievable with deuterated internal standards for the quantification of bile acids. Ultimately, the choice of internal standard should be based on a thorough evaluation of the method's performance characteristics to ensure the generation of high-quality, reproducible data for research and drug development applications.

References

A Comparative Guide to Trihydroxycholestanoic Acid-d5 for Proficiency Testing Schemes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bile acids is crucial in clinical diagnostics and metabolic research. Proficiency testing (PT) schemes are essential for ensuring the quality and comparability of results between laboratories. A critical component of robust analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard. This guide provides an objective comparison of Trihydroxycholestanoic acid-d5 (THCA-d5) as an internal standard for the quantification of Trihydroxycholestanoic acid (THCA) in proficiency testing schemes, comparing its performance with other potential alternatives.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte of interest.[1][2] THCA-d5 is a deuterated form of THCA, meaning it is chemically identical to the analyte but has a different mass due to the presence of five deuterium (B1214612) atoms. This property makes it the gold standard for THCA quantification for several key reasons:

  • Co-elution with the Analyte: THCA-d5 has nearly identical chromatographic behavior to the endogenous THCA, meaning they elute at the same time from the liquid chromatography column.

  • Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] Because THCA-d5 is chemically identical to THCA, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate and precise results.[2]

  • Correction for Sample Preparation Variability: Losses during sample extraction and preparation steps will affect both the analyte and the SIL internal standard equally, and thus will be corrected for in the final concentration calculation.

Performance Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts the quality of quantitative results. The following table summarizes the expected performance of different internal standard strategies for THCA analysis in a proficiency testing context, based on data from validated LC-MS/MS methods for bile acids.[1][2][4]

Internal Standard StrategyAnalyteInternal StandardExpected Accuracy (% Bias)Expected Precision (% CV)Rationale
Ideal (SIL Analog) THCATHCA-d5 < 15%< 15%Co-elutes with analyte, experiences identical matrix effects and extraction recovery. Provides the most accurate and precise results.[1][2]
Structurally Similar SIL THCACholic Acid-d415-30%15-25%May have slightly different chromatographic retention and ionization efficiency than THCA, leading to incomplete correction for matrix effects.
Non-Isotopically Labeled Analog THCAStructurally similar, non-deuterated bile acid> 30%> 25%Different chemical properties will lead to different chromatographic and mass spectrometric behavior, offering poor compensation for matrix effects and extraction variability.
No Internal Standard THCANoneHighly variableHighly variableResults are highly susceptible to matrix effects and variations in sample preparation, leading to poor accuracy and precision.[1][2]

Experimental Protocols

A typical experimental workflow for the analysis of THCA in a proficiency testing sample using THCA-d5 as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation (Protein Precipitation)
  • To 100 µL of serum or plasma (the proficiency testing material), add 50 µL of an internal standard working solution of THCA-d5 in methanol.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient: A gradient elution to separate the bile acids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • THCA: Precursor ion (m/z) -> Product ion (m/z)

      • THCA-d5: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +5 compared to THCA)

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the logical flow of a proficiency testing scheme and the experimental workflow for sample analysis.

Proficiency_Testing_Workflow cluster_PT_Provider Proficiency Testing Provider cluster_Laboratory Participating Laboratory P1 Preparation of PT Samples P2 Distribution to Laboratories P1->P2 P3 Collection of Results P2->P3 L1 Receipt of PT Samples P2->L1 P4 Statistical Analysis P3->P4 P5 Issuance of Performance Reports P4->P5 L2 Sample Analysis using Validated Method with THCA-d5 L1->L2 L3 Reporting of Results L2->L3 L3->P3

Proficiency Testing Scheme Workflow.

Experimental_Workflow A PT Sample (Serum/Plasma) containing endogenous THCA B Addition of THCA-d5 (Internal Standard) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing (Ratio of THCA/THCA-d5) G->H I Final Concentration Calculation H->I

References

A Researcher's Guide to Deuterated Standards for Cholic Acid Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cholic acid pathway intermediates, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of deuterated standards with alternative methods, supported by experimental data, to inform the selection of the most suitable internal standards for mass spectrometry-based quantification.

Stable isotope-labeled internal standards, particularly deuterated standards, are widely regarded as the gold standard for the quantitative analysis of endogenous compounds like bile acids.[1][2] Their nearly identical physicochemical properties to the target analytes ensure they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations in sample preparation and matrix effects.[1][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superior performance of deuterated internal standards in correcting for matrix effects and improving assay accuracy and precision is well-documented in numerous studies. While direct head-to-head comparative studies with non-deuterated alternatives are scarce, the validation data from methods employing deuterated standards consistently demonstrate high levels of accuracy and precision.

In contrast, non-deuterated internal standards, such as structural analogs like 23-nor-deoxycholic acid (norDCA) and dehydrocholic acid, have been used but present notable drawbacks. For instance, norDCA has been reported to be unstable under certain hydrolysis conditions, potentially leading to inaccurate quantification.[4] Structural analogs may also exhibit different ionization efficiencies and chromatographic behavior compared to the target analytes, leading to inadequate correction for matrix effects.

Table 1: Performance of LC-MS/MS Methods for Bile Acid Quantification Using Deuterated Internal Standards

AnalyteLLOQ (ng/mL)Accuracy (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Reference
Cholic Acid (CA)585-115<10<10[5]
Chenodeoxycholic Acid (CDCA)585-115<10<10[5]
Deoxycholic Acid (DCA)585-115<10<10[5]
Glycocholic Acid (GCA)585-115<10<10[5]
Taurocholic Acid (TCA)585-115<10<10[5]
Ursodeoxycholic Acid (UDCA)10085-115<15<15[6]
Glycoursodeoxycholic Acid (GUDCA)9085-115<15<15[6]
Tauroursodeoxycholic Acid (TUDCA)985-115<15<15[6]

Table 2: Commercially Available Deuterated Bile Acid Standards and Mixtures

Product NameSupplierComponentsApplication
Bile Acids Standard Mixture (SMB00967)Sigma-AldrichMixture of 8 deuterated primary, secondary, and conjugated bile acids.[2]LC-MS internal standard for metabolomic analysis.[2]
Deuterated Bile Acids MaxSpec® Discovery MixtureCayman ChemicalMixture of deuterated primary, secondary, and conjugated bile acids.Quantitative mass spectrometry applications.
Bile Acid Standard Mixes (MSK-BA1, MSK-BA2, etc.)Cambridge Isotope LaboratoriesVarious mixtures of unconjugated and conjugated deuterated bile acids.MS-based metabolomics for quantification and quality control.
Bile Acid StandardsAvanti ResearchIndividual and mixed deuterated primary, secondary, and conjugated bile acids.[7]LC-MS and lipidomics research.[7]

Experimental Protocols

Accurate quantification of cholic acid pathway intermediates using deuterated standards typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation from Plasma/Serum
  • Protein Precipitation: To a 50 µL aliquot of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards at a known concentration.[8]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[8]

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.[9]

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.[9]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Column Temperature: Maintained at around 40-50°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

Visualizing the Cholic Acid Pathway and Experimental Workflow

To aid in the understanding of the biochemical context and the analytical process, the following diagrams are provided.

Cholic Acid Synthesis Pathway Figure 1: Simplified Cholic Acid Synthesis Pathway Cholesterol Cholesterol 7α-Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->7α-Hydroxycholesterol CYP7A1 7α-Hydroxy-4-cholesten-3-one 7α-Hydroxy-4-cholesten-3-one 7α-Hydroxycholesterol->7α-Hydroxy-4-cholesten-3-one HSD3B7 7α,12α-Dihydroxy-4-cholesten-3-one 7α,12α-Dihydroxy-4-cholesten-3-one 7α-Hydroxy-4-cholesten-3-one->7α,12α-Dihydroxy-4-cholesten-3-one CYP8B1 Cholic Acid Cholic Acid 7α,12α-Dihydroxy-4-cholesten-3-one->Cholic Acid Multiple Steps

Figure 1: Simplified Cholic Acid Synthesis Pathway

Analytical Workflow Figure 2: General Experimental Workflow for Bile Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Addition of Deuterated IS Addition of Deuterated IS Sample Collection->Addition of Deuterated IS Protein Precipitation Protein Precipitation Addition of Deuterated IS->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Figure 2: General Experimental Workflow for Bile Acid Analysis

References

The Analytical Edge: A Comparative Guide to Trihydroxycholestanoic Acid-d5 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the precise quantification of bile acids is paramount. Trihydroxycholestanoic acid-d5 (THCA-d5), a deuterated stable isotope-labeled internal standard, has emerged as a critical tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. This guide provides an objective comparison of THCA-d5 with its theoretical ¹³C-labeled counterpart and other deuterated analogs, supported by a synthesis of experimental data from the literature, to inform the selection of the most appropriate internal standard for robust and accurate bioanalysis.

Stable isotope dilution is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation, chromatography, and ionization. The ideal internal standard is chemically and physically identical to the analyte, differing only in mass. While both deuterated and ¹³C-labeled standards are widely used, their inherent properties can lead to significant performance differences.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

Table 1: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards

Performance ParameterThis compound (Deuterated)¹³C-Labeled Trihydroxycholestanoic Acid (Theoretical)Key Findings & Rationale
Chromatographic Co-elution May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte.[3]Co-elutes perfectly with the unlabeled analyte.The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties enough to cause chromatographic separation, potentially leading to differential matrix effects. ¹³C isotopes have a negligible effect on retention time.[1][2]
Accuracy & Precision High, but can be compromised by the isotope effect, especially in the presence of significant matrix effects.Very High. The identical chromatographic behavior ensures the most accurate correction for analytical variability.Inconsistent co-elution can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, impacting accuracy.[4]
Isotopic Stability Generally stable, but there is a theoretical possibility of hydrogen-deuterium (H/D) exchange under certain analytical conditions.Highly stable with no risk of isotope exchange.[2]The carbon-carbon bonds of ¹³C-labeled standards are not susceptible to exchange, ensuring the integrity of the label throughout the analytical process.
Cost & Availability Generally more cost-effective and widely available.Typically more expensive and may have limited commercial availability.[2]The synthetic routes for introducing deuterium are often simpler and less expensive than those for ¹³C labeling.

Quantitative Data from Representative Bile Acid Analysis Methods

The following table summarizes typical validation parameters from published LC-MS/MS methods for the quantification of bile acids using deuterated internal standards. While not a direct comparison, this data provides an overview of the performance achievable with this class of internal standards.

Table 2: Summary of Validation Data for Bile Acid Quantification using Deuterated Internal Standards

ParameterRepresentative PerformanceReference
Linearity (r²) >0.99[5]
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL[5][6]
Intra-day Precision (%RSD) < 15%[5][7]
Inter-day Precision (%RSD) < 15%[5][7]
Accuracy (% Bias) Within ±15%[5]
Extraction Recovery 80 - 110%[7]

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting bile acids from serum or plasma.

  • To 100 µL of serum or plasma, add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following are typical parameters for the analysis of bile acids.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 50°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and the internal standard are monitored. For Trihydroxycholestanoic acid, a representative transition would be monitored, and for THCA-d5, the corresponding mass-shifted transition would be used.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated.

experimental_workflow Experimental Workflow for Bile Acid Quantification sample Biological Sample (Serum/Plasma) add_is Addition of THCA-d5 Internal Standard sample->add_is precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis and Quantification lcms->data

A typical experimental workflow for bile acid analysis.

bile_acid_pathway Simplified Bile Acid Synthesis and Signaling Pathway Cholesterol Cholesterol PrimaryBA Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) Cholesterol->PrimaryBA Liver Synthesis ConjugatedBA Conjugated Bile Acids PrimaryBA->ConjugatedBA Conjugation SecondaryBA Secondary Bile Acids (e.g., Deoxycholic Acid, Lithocholic Acid) ConjugatedBA->SecondaryBA Gut Microbiota FXR FXR Receptor SecondaryBA->FXR Activation TGR5 TGR5 Receptor SecondaryBA->TGR5 Activation GeneReg Gene Regulation (Lipid & Glucose Metabolism) FXR->GeneReg TGR5->GeneReg

Overview of bile acid synthesis and signaling.

Conclusion and Recommendations

For the majority of applications, this compound is a reliable and cost-effective internal standard for the quantitative analysis of its unlabeled counterpart. However, for the most demanding bioanalytical challenges where the highest accuracy and precision are required, and where matrix effects are a significant concern, the use of a ¹³C-labeled internal standard is theoretically superior. Researchers should carefully validate their methods, paying close attention to the potential for chromatographic shifts and isotopic instability when using deuterated standards. The choice of internal standard should ultimately be guided by the specific requirements of the assay, the availability of reagents, and a thorough evaluation of the method's performance characteristics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Trihydroxycholestanoic acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Trihydroxycholestanoic acid-d5, ensuring operational safety and compliance. The following procedures are based on available safety data for the non-deuterated analogue, Trihydroxycholestanoic Acid, and are intended for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

While Trihydroxycholestanoic Acid is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Operations should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Disposal Protocol

The disposal of this compound should be approached with the care afforded to all chemical waste. Although no special disposal measures are required for the non-deuterated form, adherence to local and institutional regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures. These guidelines will provide the definitive requirements for your location.

  • Assess Contamination: Determine if the this compound waste is mixed with any hazardous solvents or other regulated chemicals.

    • If Not Mixed: If the waste consists solely of this compound or is in a non-hazardous solvent, it can typically be collected in a designated non-hazardous chemical waste container.

    • If Mixed: If the waste is contaminated with hazardous materials, it must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture.

  • Containerization:

    • Use a clearly labeled, leak-proof container for waste collection.

    • The label should include the full chemical name: "this compound".

    • If in solution, also indicate the solvent and concentration.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store the waste container in a designated, secure area away from general laboratory traffic until it is collected by your institution's environmental health and safety (EHS) department.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a designated chemical waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as chemical waste.

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult Consult Institutional and Local Regulations start->consult assess Assess for Contamination with Hazardous Substances consult->assess non_hazardous Collect in Designated Non-Hazardous Chemical Waste Container assess->non_hazardous No hazardous Treat as Hazardous Waste. Follow Protocol for Most Hazardous Component. assess->hazardous Yes label_container Label Container with Full Chemical Name and Any Solvents non_hazardous->label_container hazardous->label_container store Store in Designated Waste Accumulation Area label_container->store collection Arrange for Collection by Environmental Health & Safety (EHS) store->collection end End of Disposal Process collection->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.